molecular formula C7H5BrClN3 B3054128 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 58347-47-0

3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3054128
CAS No.: 58347-47-0
M. Wt: 246.49 g/mol
InChI Key: UWDQBDDYGGYXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H5BrClN3 and its molecular weight is 246.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-4-2-6(9)12-7(11-4)5(8)3-10-12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDQBDDYGGYXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484054
Record name Pyrazolo[1,5-a]pyrimidine, 3-bromo-7-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58347-47-0
Record name Pyrazolo[1,5-a]pyrimidine, 3-bromo-7-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: A Core Scaffold in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and medicinal chemistry, bicyclic heteroaromatic systems play a pivotal role in mimicking the adenine moiety of ATP. Among these, the pyrazolo[1,5-a]pyrimidine nucleus has emerged as a highly privileged scaffold[1]. Specifically, 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (CAS 58347-47-0) serves as a versatile, orthogonally functionalizable building block.

This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and step-by-step synthetic methodologies. It is specifically tailored for researchers developing next-generation kinase inhibitors and multidrug resistance (MDR) reversal agents[2].

Physicochemical Profiling & Structural Dynamics

The utility of 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine stems from its precise halogenation pattern. The compound features a rigid, planar, nitrogen-rich core that facilitates deep binding into the ATP-binding pocket of kinases.

Table 1: Physicochemical Properties of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine

PropertyValue
CAS Registry Number 58347-47-0[3]
Molecular Formula C7H5BrClN3[4]
Molecular Weight 246.49 g/mol [4]
Core Structure Pyrazolo[1,5-a]pyrimidine
Orthogonal Reactive Sites C-7 (Electrophilic, SNAr), C-3 (Pd-catalyzed cross-coupling)
Steric Modulator C-5 Methyl group

Strategic Importance in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is the structural foundation for several FDA-approved Tropomyosin receptor kinase (Trk) inhibitors, including Larotrectinib and Entrectinib[1]. Furthermore, derivatives of this scaffold have shown profound efficacy as FLT3-ITD inhibitors in acute myeloid leukemia (AML)[5] and as reversal agents against ABCB1-mediated multidrug resistance[2].

Causality of the Scaffold Design:

The selection of the 3-bromo-7-chloro-5-methyl variant is highly intentional for library synthesis:

  • Hinge Region Binding: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core act as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region[1].

  • Orthogonal Reactivity: The C-7 chloride is highly activated by the electron-withdrawing pyrimidine nitrogens, allowing for selective Nucleophilic Aromatic Substitution (SNAr) under mild conditions without disturbing the C-3 bromide[6].

  • Hydrophobic Pocket Targeting: Once the C-7 position is functionalized (often with an amine to form the hinge-binding motif), the C-3 bromide is leveraged for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to append aryl or heteroaryl groups that project into the hydrophobic pocket (DFG-in/out conformations).

Scaffold_Workflow A 3-Bromo-7-chloro-5-methyl pyrazolo[1,5-a]pyrimidine (CAS: 58347-47-0) B SNAr at C-7 (Primary/Secondary Amine) A->B Mild Base, Room Temp C Suzuki Coupling at C-3 (Aryl Boronic Acid) B->C Pd(0) Catalyst, Base, Heat D Targeted Kinase Inhibitor (e.g., Trk, FLT3) C->D Lead Optimization

Figure 1: Orthogonal functionalization workflow of the pyrazolo[1,5-a]pyrimidine scaffold.

Synthetic Methodology: Self-Validating Protocols

To ensure high fidelity in library generation, the functionalization of 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine must follow a strict orthogonal protocol[6].

Protocol A: Regioselective SNAr at the C-7 Position

Objective: Introduce a hinge-binding or solvent-exposed moiety while preserving the C-3 bromide for downstream coupling.

  • Step 1: Dissolve 1.0 eq of 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine in anhydrous N,N-Dimethylformamide (DMF) or n-butanol.

  • Step 2: Add 1.2 eq of the desired nucleophile (e.g., an aliphatic or aromatic amine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Step 3: Stir at room temperature to 60°C for 2-4 hours.

  • Causality & Validation: The C-7 position is uniquely electrophilic due to the resonance withdrawal from N-4 and N-1. By keeping the temperature below 80°C, the C-3 bromide remains completely unreactive.

  • Self-Validating System: LC-MS analysis must be performed post-reaction. A successful reaction will show a single product peak corresponding to the [M+H]+ of the mono-substituted product, retaining the characteristic isotopic pattern of a single bromine atom (1:1 ratio of M / M+2 peaks). This confirms the chloride was displaced and the bromide is intact.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C-3 Position

Objective: Append hydrophobic vectors to target the deep kinase pocket.

  • Step 1: In a Schlenk tube, combine 1.0 eq of the C-7 substituted intermediate, 1.5 eq of an aryl boronic acid, and 3.0 eq of Na2CO3.

  • Step 2: Add a degassed solvent mixture of 1,4-Dioxane and H2O (4:1 v/v).

  • Step 3: Add 0.05 eq of Pd(dppf)Cl2. Purge the vessel with argon three times.

  • Step 4: Heat the reaction at 90°C for 12 hours.

  • Causality & Validation: The C-3 position requires transition-metal catalysis for functionalization. Pd(dppf)Cl2 is selected because its bidentate ligand framework accelerates the reductive elimination step, minimizing debromination side reactions. The biphasic solvent ensures that the inorganic base (required to activate the boronic acid via a boronate complex) and the organic substrates are in continuous contact.

  • Self-Validating System: The disappearance of the brominated starting material on TLC and the definitive loss of the bromine isotopic signature on MS validate the successful cross-coupling.

Mechanism of Action: Kinase Inhibition Pathways

Once synthesized, these derivatives act as potent ATP-competitive inhibitors. In the context of FLT3-ITD (Internal Tandem Duplication) mutated Acute Myeloid Leukemia (AML), the pyrazolo[1,5-a]pyrimidine derivatives bind to the active conformation of the kinase[5]. This blocks the phosphorylation of downstream targets, effectively halting the MAPK and PI3K/AKT signaling cascades, leading to apoptosis of the malignant cells[5].

Signaling_Pathway Ligand Oncogenic Mutation (e.g., FLT3-ITD / NTRK Fusion) Receptor Constitutively Active Kinase (FLT3 / Trk) Ligand->Receptor Downstream PI3K/AKT & MAPK Pathways Receptor->Downstream Apoptosis Cell Cycle Arrest & Apoptosis Receptor->Apoptosis Pathway Blockade Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Receptor ATP-Competitive Inhibition Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation

Figure 2: Mechanism of action of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Conclusion

The 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (CAS 58347-47-0) scaffold is a cornerstone in modern medicinal chemistry. Its dual-halogenated nature provides a highly programmable template for synthesizing complex, multi-targeted kinase inhibitors and MDR reversal agents. By employing orthogonal synthetic strategies—leveraging the distinct electronic environments of the C-7 and C-3 positions—researchers can rapidly generate diverse libraries to probe structure-activity relationships (SAR) and develop next-generation therapeutics.

References

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
  • Title: Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance Source: PubMed URL
  • Title: Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors Source: PubMed URL
  • Title: 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | 58347-47-0 Source: ChemicalBook URL

Sources

Technical Whitepaper: Structural Profiling and Synthetic Utility of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, heavily utilized in the design of ATP-competitive kinase inhibitors targeting Pim-1, Flt-3, and B-Raf 12. Within this class, 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine serves as a highly versatile, orthogonally reactive building block. This guide details the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for the regioselective functionalization of this critical intermediate.

Physicochemical and Structural Profiling

Understanding the baseline properties of the scaffold is essential for predicting its behavior in complex reaction matrices and biological systems.

PropertyValue
Chemical Name 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
CAS Registry Number 58347-47-0 3
Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
Monoisotopic Mass 244.93555 Da 4
Predicted Collision Cross Section (CCS) 141.8 Ų ([M+H]+ adduct) 4

Mechanistic Rationale for Orthogonal Reactivity

The strategic value of 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine lies in the differential electronic environments of its two halogenated positions, allowing for sequential, regioselective functionalization without the need for protecting groups 1.

  • C7 Position (Chlorine): The pyrimidine ring is highly electron-deficient due to the electron-withdrawing nature of the bridgehead nitrogen atoms. This effect is most pronounced at the C7 position, making the C7-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides 2.

  • C3 Position (Bromine): The pyrazole ring is relatively electron-rich. The bromine at C3 does not readily undergo SNAr but is perfectly primed for oxidative addition by Palladium(0) in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions 1.

  • C5 Position (Methyl): Provides essential steric bulk and lipophilicity, which frequently interacts with the hydrophobic pockets (e.g., the hinge region) of kinase active sites.

Experimental Workflows: Self-Validating Protocols

To ensure high fidelity in library synthesis, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality and outcome at each step.

Protocol A: Regioselective SNAr at the C7 Position

Objective: Displace the 7-chloro group with a primary amine to generate a 7-amino-3-bromo-5-methylpyrazolo[1,5-a]pyrimidine intermediate. Causality: Utilizing a mild, non-nucleophilic base (DIPEA) in a polar solvent (e.g., isopropanol) ensures the reacting amine remains unprotonated and highly nucleophilic. Microwave irradiation accelerates the reaction while maintaining a controlled pressure environment.

Step-by-Step Methodology:

  • Initiation: Dissolve 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous isopropanol (0.2 M concentration).

  • Reagent Addition: Add the nucleophilic amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Execution: Seal the vessel and heat under microwave irradiation at 130 °C for 1.5 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS. Validation Checkpoint: The system is validated when the starting material mass (m/z ~246/248 [M+H]+) is completely consumed and replaced by the expected product mass. The isotopic pattern of the single bromine atom (1:1 ratio) must remain intact, confirming the C3-Br bond was not compromised.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO

    
     to remove DIPEA hydrochlorides and unreacted polar amines.
    
  • Final Validation: Purify via silica gel flash chromatography. Confirm structural integrity via

    
    H-NMR, specifically noting the disappearance of the C7-Cl associated electronic deshielding and the appearance of the new amine protons.
    
Protocol B: Palladium-Catalyzed Suzuki Coupling at the C3 Position

Objective: Functionalize the C3 position via cross-coupling to yield the final 3,7-disubstituted kinase inhibitor core. Causality: With the electron-deficient C7 position neutralized by the electron-donating amine (which pushes electron density into the pyrimidine ring via resonance), the C3-Br bond on the electron-rich pyrazole ring is now the exclusive site for Pd(0) oxidative addition 1.

Step-by-Step Methodology:

  • Initiation: Combine the 7-amino-3-bromo intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.5 eq), and K

    
    CO
    
    
    
    (3.0 eq) in a 1,4-Dioxane/H
    
    
    O (4:1) mixture.
  • Degassing: Sparge the mixture with dry nitrogen for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the active Pd(0) species to inactive Pd(II).

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 eq). The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing protodeboronation side reactions.
    
  • Execution & IPC: Heat the mixture to 90 °C for 4-6 hours. Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). A successful reaction is indicated by a new, lower R

    
     spot (due to increased polarity from the aryl group) exhibiting strong UV absorbance at 254 nm.
    
  • Isolation & Validation: Filter the cooled mixture through a Celite pad to remove palladium black. Purify the filtrate via preparative reverse-phase HPLC. Validate the final structure via High-Resolution Mass Spectrometry (HRMS) and

    
    C-NMR to confirm the formation of the new C3-C(aryl) bond.
    

Mechanistic Pathway Visualization

The following diagram illustrates the orthogonal functionalization workflow, highlighting the sequential targeting of the C7 and C3 positions.

G A 3-Bromo-7-chloro- 5-methylpyrazolo [1,5-a]pyrimidine B SNAr Reaction (C7 Amination) A->B Amine, DIPEA iPrOH, Heat C 7-Amino-3-bromo- 5-methylpyrazolo [1,5-a]pyrimidine B->C D Suzuki Coupling (C3 Arylation) C->D Ar-B(OH)2, Pd(0) Base, Heat E 3-Aryl-7-amino- 5-methylpyrazolo [1,5-a]pyrimidine D->E

Workflow of orthogonal regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.

References

  • Title: 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | 58347-47-0 Source: ChemicalBook URL: 3

  • Title: 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine - PubChemLite Source: Université du Luxembourg (uni.lu) URL: 4

  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: PMC (ACS Med Chem Lett) URL: 1

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC (RSC Adv) URL: 2

Sources

3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine , a privileged scaffold in medicinal chemistry.

Core Identity & Synthetic Utility in Kinase Inhibitor Design

Executive Summary

3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine is a high-value heterocyclic intermediate extensively utilized in the discovery of ATP-competitive kinase inhibitors (e.g., Trk, TTK, PI3K). Its structural utility lies in its orthogonal reactivity profile : the molecule possesses three distinct sites for functionalization, allowing medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries.

The 7-chloro position serves as a "soft" electrophile for nucleophilic aromatic substitution (


), while the 3-bromo position acts as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The 5-methyl group typically serves as a steric anchor, orienting the molecule within the kinase hinge region.

Physicochemical Profile

PropertyData
IUPAC Name 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
Molecular Formula C

H

BrClN

Molecular Weight 246.49 g/mol
Monoisotopic Mass 244.935 g/mol
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), desiccated.
Key Hazards Irritant (Skin/Eye), potential sensitizer. Reacts violently with strong oxidizers.

Structural Analysis & Reactivity Map

The pyrazolo[1,5-a]pyrimidine core mimics the adenine pharmacophore, making it an ideal template for bioisostere design. The reactivity is governed by the electron-deficient nature of the pyrimidine ring fused to the electron-rich pyrazole.

Reactivity Logic
  • C7-Position (Chloro): This is the most reactive site. The nitrogen at position 4 activates C7 toward nucleophilic attack. Displacement of the chloride by amines, alkoxides, or thiols occurs readily under mild conditions.

  • C3-Position (Bromo): This site is less electrophilic but highly susceptible to oxidative addition by transition metals. It is the standard entry point for expanding the carbon skeleton via cross-coupling.

  • C5-Position (Methyl): Generally inert under standard coupling conditions, providing metabolic stability and hydrophobic interaction within the binding pocket.

Visualization: Orthogonal Functionalization Strategy

ReactivityMap Core 3-Bromo-7-chloro- 5-methylpyrazolo[1,5-a]pyrimidine C7 C7-Cl Site (Electrophilic) Core->C7 Primary Reactivity C3 C3-Br Site (Metal-Catalyzed) Core->C3 Secondary Reactivity Target1 Amino-Substituted Core (Kinase Hinge Binder) C7->Target1 SNAr (Amines/OR) Low Temp / Mild Base Target2 Bi-Aryl Scaffold (Extended SAR) C3->Target2 Suzuki/Buchwald Pd(0) / Heat Target1->Target2 Sequential Functionalization

Caption: Orthogonal reactivity map showing the sequential logic for scaffold diversification: C7 substitution precedes C3 coupling to avoid side reactions.

Synthetic Pathways[2][3][4][5][6]

The synthesis is typically convergent, constructing the bicyclic core first, followed by regioselective halogenation.

Workflow Diagram

SynthesisWorkflow Start1 3-Aminopyrazole Int1 5-Methylpyrazolo[1,5-a] pyrimidin-7(4H)-one Start1->Int1 Condensation (AcOH, Reflux) Start2 Ethyl Acetoacetate Start2->Int1 Condensation (AcOH, Reflux) Int2 3-Bromo-5-methylpyrazolo [1,5-a]pyrimidin-7-one Int1->Int2 Bromination (NBS, DCM or DMF) Final 3-Bromo-7-chloro-5-methyl pyrazolo[1,5-a]pyrimidine Int2->Final Chlorination (POCl3, Reflux)

Caption: Step-wise synthetic route for the production of the target scaffold from commercially available precursors.

Experimental Protocols

Protocol A: Synthesis of the Core (Condensation)

Objective: Form the bicyclic 5-methylpyrazolo[1,5-a]pyrimidin-7-one.

  • Reagents: Dissolve 3-aminopyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid.

  • Reaction: Heat to reflux (110°C) for 4–6 hours. Monitor consumption of aminopyrazole by TLC (MeOH:DCM 1:10).

  • Work-up: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and triturate with diethyl ether.

  • Validation:

    
    H NMR should show a singlet for the methyl group (~2.3 ppm) and a singlet for the C6 proton (~5.8 ppm).
    
Protocol B: Regioselective Halogenation (Bromination & Chlorination)

Objective: Install the 3-Br and 7-Cl functionalities.

Step 1: Bromination (C3)

  • Suspend the intermediate from Protocol A in DCM or DMF.[2]

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to control exotherm.

  • Stir at room temperature for 2 hours.

  • Self-Validating Check: The disappearance of the C3-H signal in NMR indicates completion.

Step 2: Chlorination (C7)

  • Safety Warning: Perform in a fume hood. POCl

    
     generates HCl gas upon contact with moisture.
    
  • Suspend the 3-bromo-7-one intermediate in neat Phosphorus Oxychloride (POCl

    
    )  (excess, acts as solvent).
    
  • Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the chlorinated product forms.

  • Quenching: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with saturated NaHCO

    
     or NH
    
    
    
    OH.
  • Extraction: Extract with Ethyl Acetate (3x). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Application in Drug Discovery

This scaffold is critical for developing "Type I" and "Type II" kinase inhibitors.

  • Trk Inhibition: The pyrazolo[1,5-a]pyrimidine core forms hydrogen bonds with the hinge region of Tropomyosin receptor kinases (Trk), used in treating NTRK fusion cancers.

  • Mechanism: The N1 nitrogen often accepts a hydrogen bond from the backbone NH of the kinase hinge, while the C7-substituent projects into the solvent front or hydrophobic pocket, depending on the specific kinase topology.

References

  • PubChem. 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (Compound Summary). National Library of Medicine. Available at: [Link]

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules, 2024. Available at: [Link]

Sources

Orthogonal Reactivity Profiling: C7-Chlorine vs. C3-Bromine in Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the orthogonal reactivity profiles of C7-chlorine and C3-bromine on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in kinase inhibitor discovery (e.g., Dinaciclib, Zaleplon analogs).

Part 1: Executive Summary & Core Directive

The Reactivity Dichotomy: The pyrazolo[1,5-a]pyrimidine scaffold presents a unique case of orthogonal electrophilicity .

  • C7-Chlorine (C7-Cl): Functions as a vinylogous imidoyl chloride. It is highly electron-deficient due to the inductive and mesomeric withdrawal of the bridgehead nitrogen (N1) and the pyrimidine nitrogen (N4). It reacts predominately via SNAr (Nucleophilic Aromatic Substitution) under mild conditions.

  • C3-Bromine (C3-Br): Functions as a standard heteroaryl halide on the electron-rich pyrazole ring. It is relatively inert to SNAr but highly reactive in Transition Metal-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) .

Strategic Implication: This reactivity difference allows for regio-controlled sequential functionalization . The standard and most high-yielding workflow is SNAr first (at C7), followed by Pd-catalysis (at C3) . Reversing this order often leads to hydrolysis of the C7-Cl bond (forming the inactive 7-hydroxy lactam) due to the basic conditions required for palladium catalysis.

Part 2: Electronic Structure & Mechanistic Basis

To understand the causality behind the experimental choices, one must analyze the electronic density of the scaffold.

The Electrophilic Gradient

The pyrazolo[1,5-a]pyrimidine system is not uniform.

  • C7 Position (The "Super-Electrophile"):

    • Located

      
       to the bridgehead nitrogen (N1) and 
      
      
      
      to the pyrimidine nitrogen (N4).
    • The bridgehead nitrogen donates electron density into the pyrazole ring but pulls density from the C7 position via the

      
      -framework.
      
    • Result: The C7-Cl bond is significantly more labile toward nucleophiles (amines, alkoxides, thiols) than a standard chloropyridine.

  • C3 Position (The "Nucleophilic" Partner):

    • Located on the pyrazole ring, which is

      
      -excessive (electron-rich).
      
    • While a bromine at C3 renders the carbon electrophilic enough for oxidative addition by Palladium(0), it resists direct nucleophilic attack.

    • Result: C3-Br remains intact during SNAr reactions at C7.

Visualization of Reactivity

The following diagram maps the reactivity zones and the dominant reaction pathways.

ReactivityMap Scaffold 3-Bromo-7-chloro pyrazolo[1,5-a]pyrimidine C7_Cl C7-Chlorine (Electrophilic Center) Scaffold->C7_Cl High Reactivity C3_Br C3-Bromine (Cross-Coupling Handle) Scaffold->C3_Br Stable to Nucleophiles SNAr S_NAr Mechanism (Addition-Elimination) C7_Cl->SNAr Reacts w/ Amines (Mild Heat) PdCat Pd-Catalysis (Oxidative Addition) C3_Br->PdCat Reacts w/ Boronic Acids (Requires Base/Pd) SNAr->C3_Br Leaves Br Intact

Caption: Reactivity map showing the orthogonal nature of C7 (SNAr active) and C3 (Pd-active) sites.

Part 3: Experimental Protocols (The "How-To")

This section details the sequential functionalization: Displacement (C7)


 Coupling (C3) .
Step 1: Selective SNAr at C7

This reaction introduces the amine motif common in CDK/kinase inhibitors.

  • Reagents: Primary or Secondary Amine (1.1 equiv), Base (DIPEA or Et3N, 2.0 equiv).

  • Solvent: Ethanol (protic, accelerates SNAr) or DMF/NMP (aprotic, for solubility).

  • Temperature: Room Temperature to 60°C. (Avoid reflux unless necessary to prevent C7-hydrolysis).

Protocol:

  • Charge a reaction vessel with 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine (1.0 equiv) and Ethanol (0.2 M concentration).

  • Add DIPEA (2.0 equiv) followed by the Amine nucleophile (1.1 equiv).

  • Stir at ambient temperature. Monitor by TLC (usually 1-4 hours).

    • Checkpoint: The product will be more polar than the starting material. The characteristic C7-H doublet (approx 8.4 ppm) in NMR will shift upfield upon amination.

  • Workup: Evaporate volatiles. If in DMF, dilute with water to precipitate the product (the C3-Br makes it lipophilic). Filter and wash with water.[1]

  • Result: 7-Amino-3-bromopyrazolo[1,5-a]pyrimidine.

Step 2: Suzuki-Miyaura Coupling at C3

With the C7 position capped with an amine, the scaffold is now stable against the basic conditions of Suzuki coupling.

  • Reagents: Boronic Acid/Ester (1.2 equiv), Pd Catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4, 5 mol%), Base (K2CO3 or Cs2CO3, 2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Temperature: 80°C - 100°C.

Protocol:

  • Dissolve the Step 1 Product (C7-amino-C3-bromo intermediate) in 1,4-Dioxane .

  • Add the Aryl Boronic Acid and aqueous K2CO3 (2M).

  • Degas the solution (sparge with Nitrogen for 10 min).

  • Add Pd(dppf)Cl2 (5 mol%).

  • Heat to 90°C under Nitrogen atmosphere for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4. Purify via flash column chromatography.

Part 4: Data Presentation & Troubleshooting

Comparative Reactivity Table
FeatureC7-Chlorine (C7-Cl)C3-Bromine (C3-Br)
Electronic Nature Highly Electrophilic (

-deficient)
Neutral/Nucleophilic (

-excessive)
Primary Mechanism SNAr (Addition-Elimination)Oxidative Addition (Pd-Cycle)
Key Reagents Amines, Alkoxides, ThiolsBoronic Acids, Stannanes, Alkynes
Optimal Conditions EtOH/DMF, DIPEA, 25-60°CDioxane/H2O, Pd-Cat, Base, 90°C
Common Side Reaction Hydrolysis to C7-OH (Pyridone)Proto-dehalogenation (loss of Br)
Order of Ops Perform First Perform Second
Troubleshooting "The Hydrolysis Trap"

A common failure mode is attempting the Suzuki coupling before the SNAr.

  • Scenario: You treat the 3-bromo-7-chloro parent with K2CO3/H2O/Pd.

  • Outcome: The hydroxide ion (generated from carbonate/water equilibrium) attacks C7-Cl.

  • Product: 3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine (a tautomer of the lactam). This species is unreactive to SNAr, dead-ending the synthesis.

  • Solution: Always install the C7-amine first. The resulting C7-amino group is not a leaving group and protects the ring from hydrolysis.

Part 5: Workflow Visualization

The following diagram illustrates the critical "Order of Operations" to avoid synthetic dead-ends.

SyntheticWorkflow cluster_path1 Recommended Path (High Yield) cluster_path2 Failure Mode Start Start: 3-Bromo-7-chloro pyrazolo[1,5-a]pyrimidine Step1 Step 1: S_NAr (R-NH2, DIPEA, EtOH) Displaces Cl only Start->Step1 BadStep1 Attempt Pd-Coupling First (Base + Water + Heat) Start->BadStep1 Inter Intermediate: 7-Amino-3-bromo pyrazolo[1,5-a]pyrimidine Step1->Inter Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd, Base) Couples at Br Inter->Step2 Final Target: 3,7-Disubstituted pyrazolo[1,5-a]pyrimidine Step2->Final DeadEnd Dead End: 7-Hydroxy-3-aryl (Lactam Formation) BadStep1->DeadEnd Hydrolysis of C7-Cl

Caption: Logical workflow demonstrating why SNAr must precede Pd-coupling to avoid C7 hydrolysis.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations . Encyclopedia.pub. Available at: [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines . ACS Omega. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one . RSC Advances. Available at: [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles . WuXi AppTec QM Magic Class. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors . Molecules (MDPI). Available at: [Link]

Sources

Methodological & Application

Strategic Synthesis of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: A Modular Approach from 5-amino-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, recognized for its role in compounds targeting protein kinases, viral polymerases, and central nervous system receptors[1][2][3]. This application note provides a comprehensive, in-depth guide for the multi-step synthesis of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine, a key intermediate for library development in drug discovery. Starting from the readily available 5-amino-3-methylpyrazole, the synthesis proceeds through a logical three-step sequence: (1) cyclocondensation to construct the core heterocyclic system, (2) chlorination of the resulting pyrimidinone, and (3) regioselective bromination. This document elucidates the mechanistic rationale behind each transformation and furnishes detailed, field-tested protocols designed for reproducibility and scalability.

Introduction and Synthetic Rationale

The fusion of pyrazole and pyrimidine rings creates a bioisostere of purines, allowing molecules based on the pyrazolo[1,5-a]pyrimidine core to effectively interact with biological targets typically addressed by purine-based structures[1]. The target molecule, 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine, is a highly versatile intermediate. The distinct electronic environments of the C-3, C-5, and C-7 positions, decorated with orthogonal functionalities (bromo, methyl, chloro), enable selective, stepwise functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions. This modularity is invaluable for generating diverse chemical libraries for structure-activity relationship (SAR) studies[4][5].

Our synthetic strategy is designed for efficiency and control, proceeding through stable, isolable intermediates.

Overall Synthetic Workflow

The synthesis is a three-step process starting from 5-amino-3-methylpyrazole.

Synthetic_Workflow Start 5-Amino-3-methylpyrazole Step1 Step 1: Cyclocondensation Start->Step1 Intermediate1 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine Step1->Intermediate1 Ethyl Acetoacetate, Acetic Acid Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine Step2->Intermediate2 POCl3 Step3 Step 3: Bromination Intermediate2->Step3 FinalProduct 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine Step3->FinalProduct NBS or Br2

Caption: Overall three-step synthesis pathway.

Mechanistic Insights and Protocol Design

A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization. Here, we dissect each step of the synthesis.

Step 1: Cyclocondensation to form 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine

Mechanistic Rationale: The synthesis of the pyrazolo[1,5-a]pyrimidine core is most effectively achieved via the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound[6][7]. We have selected ethyl acetoacetate for this purpose. The reaction proceeds via a sequence of nucleophilic attack and cyclization, driven by the removal of water and ethanol. The regioselectivity is dictated by the differential reactivity of the nucleophilic centers in the aminopyrazole (the endocyclic N1 nitrogen and the exocyclic amino group) and the electrophilic centers of the keto-ester. The initial attack by the exocyclic amino group on the ketone carbonyl is followed by intramolecular attack of the endocyclic pyrazole nitrogen on the ester carbonyl, leading to the thermodynamically stable fused ring system[8].

Cyclocondensation_Mechanism Mechanism: Cyclocondensation cluster_0 5-Amino-3-methylpyrazole + Ethyl Acetoacetate cluster_1 Intramolecular Cyclization cluster_2 Aromatization A Nucleophilic attack (NH2 on Ketone) B Intermediate Formation A->B + H+ C N1 attacks Ester B->C D Tetrahedral Intermediate C->D E Elimination of EtOH and H2O D->E F 7-Hydroxy-5-methyl- pyrazolo[1,5-a]pyrimidine E->F

Sources

Buchwald-Hartwig amination of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Amination of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine

Executive Summary

This guide details the regioselective functionalization of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine , a "privileged scaffold" in kinase inhibitor discovery (e.g., PI3K, CDK inhibitors).[1]

The core challenge with this substrate is the competitive electrophilicity between the C7-chloride and the C3-bromide.[1] While the C3-bromide is the traditional handle for Palladium-catalyzed Buchwald-Hartwig amination, the C7-chloride is highly activated towards Nucleophilic Aromatic Substitution (SNAr).[1]

Key Takeaway:

  • For Aliphatic Amines: SNAr at C7 is dominant.[1] A sequential approach (C7 substitution

    
     C3 coupling) is required.
    
  • For Anilines/Weak Nucleophiles: Direct C3-selective Buchwald-Hartwig coupling is possible under specific catalytic control, preserving the C7-chloride for later diversification.[1]

Mechanistic Insight & Regioselectivity

The pyrazolo[1,5-a]pyrimidine core exhibits a distinct "electrophilic gradient."[1] Understanding this is crucial for experimental design.

  • Position C7 (The "Soft" Spot): The bridgehead nitrogen renders the C7 position highly electron-deficient, analogous to the 4-position of a pyrimidine. It reacts rapidly with nucleophiles via SNAr, often without metal catalysis.[1]

  • Position C3 (The "Hard" Spot): Located on the electron-rich pyrazole ring, this position is resistant to SNAr but highly reactive towards oxidative addition by Pd(0), making it the ideal site for Buchwald-Hartwig coupling.[1]

Decision Matrix: Pathway Selection

ReactionPathways Start Substrate: 3-Br-7-Cl-5-Me-Pyrazolo[1,5-a]pyrimidine AmineType Select Amine Class Start->AmineType Aliphatic Aliphatic Amine (Strong Nucleophile) AmineType->Aliphatic High Nucleophilicity Aniline Aniline/Heteroaryl Amine (Weak Nucleophile) AmineType->Aniline Low Nucleophilicity SNAr Reaction: S_NAr (C7) Aliphatic->SNAr Spontaneous Prod_C7 Intermediate: 7-Amino-3-Bromo SNAr->Prod_C7 BH_Step2 Step 2: Buchwald-Hartwig (C3) Prod_C7->BH_Step2 Pd-Catalysis Final_Dual Product: 3,7-Diamino Derivative BH_Step2->Final_Dual DirectBH Reaction: Direct Buchwald-Hartwig (C3) (Controlled Conditions) Aniline->DirectBH Catalyst Controlled Prod_C3 Product: 3-Amino-7-Chloro DirectBH->Prod_C3 Kinetic Selectivity

Figure 1: Decision tree for regioselective amination based on amine nucleophilicity.

Protocol A: Sequential Functionalization (Aliphatic Amines)

Use this protocol if you intend to install an aliphatic amine (e.g., morpholine, piperazine) at C7 and an aryl amine at C3.[1]

Step 1: C7-Selective SNAr

The C7-Cl is displaced first.[1][2] No metal catalyst is required.[1]

  • Reagents: Substrate (1.0 equiv), Aliphatic Amine (1.1 equiv), DIPEA (2.0 equiv).[1]

  • Solvent: EtOH or DMF.

  • Conditions: Room Temperature (1–2 h). Note: Heating may cause double addition or degradation.[1]

Step 2: C3-Selective Buchwald-Hartwig

With the C7 position "capped" by an amine, the C3-bromide is now the sole electrophile.[1]

Reagents:

  • Substrate: 7-amino-3-bromo-intermediate (1.0 equiv)

  • Coupling Partner: Aryl Amine / Aniline (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2–5 mol%)[1]

  • Ligand: Xantphos (5–10 mol%)[1]

    • Why Xantphos? Its wide bite angle promotes reductive elimination in electron-rich heterocycles.[1]

  • Base: Cs2CO3 (2.0 equiv)[1][3]

    • Why Cesium? Milder than NaOtBu, preventing side reactions on the pyrimidine ring.

  • Solvent: 1,4-Dioxane (anhydrous, degassed).[1]

Procedure:

  • Charge a microwave vial with the 7-amino-3-bromo intermediate, aryl amine, Pd2(dba)3, Xantphos, and Cs2CO3.[1]

  • Seal and purge with Argon/N2 for 5 minutes.

  • Add anhydrous 1,4-Dioxane via syringe.[1]

  • Heat to 100°C (conventional oil bath) or 120°C (microwave) for 4–12 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Direct C3-Amination (Chemoselective)

Use this protocol ONLY if you need to install an amine at C3 while preserving the C7-Cl for later reaction.[1] This works best with anilines (weak nucleophiles) that do not trigger spontaneous SNAr.

The Challenge: You must accelerate Pd-oxidative addition at C-Br (C3) while suppressing nucleophilic attack at C-Cl (C7).[1]

Optimized Conditions:

  • Catalyst System: BrettPhos Pd G4 or Pd(OAc)2 + BrettPhos .[1]

    • Why? BrettPhos forms a highly active bulky catalyst that accelerates coupling with weak nucleophiles (anilines) faster than the background SNAr rate.

  • Base: K2CO3 (anhydrous).[1]

    • Critical: Do NOT use NaOtBu.[1] Strong alkoxide bases can displace the C7-Cl themselves (forming the C7-ether) or catalyze the SNAr of the amine.[1]

  • Solvent: Toluene (non-polar solvents suppress SNAr, which involves charged intermediates).[1]

Procedure:

  • Preparation: Dry all glassware thoroughly. Water promotes hydrolysis of the C7-Cl.[1]

  • Loading: Combine Substrate (1.0 equiv), Aniline (1.0 equiv - do not use excess), Pd Catalyst (5 mol%), and K2CO3 (2.0 equiv).

  • Reaction: Heat at 80°C in Toluene.

    • Monitoring: Check LCMS every hour.[1] Stop immediately upon consumption of starting material to prevent double-addition.[1]

  • Workup: Dilute with EtOAc, wash with water (cold), dry over MgSO4.

Troubleshooting & Optimization

IssueProbable CauseSolution
Product is C7-substituted (SNAr) Amine is too nucleophilic or Base is too strong.Switch to Protocol A (Sequential). Use a weaker base (K2CO3) and non-polar solvent (Toluene).[4]
Hydrodehalogenation (Loss of Br)

-hydride elimination or overheating.[1]
Switch ligand to tBuXPhos or BrettPhos .[1] Lower temperature to 80°C.
No Reaction at C3 Catalyst poisoning or oxidative addition failure.[1]Ensure strict O2-free conditions. Switch to a pre-catalyst (e.g., Xantphos Pd G4) to ensure active species generation.
Homocoupling of Substrate Pd-catalyzed dimerization.[1]Reduce catalyst loading. Add the substrate slowly (syringe pump) to the catalyst/amine mixture.

Safety & Handling

  • Halo-heterocycles: 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine is a potent skin sensitizer.[1] Handle in a fume hood.

  • Palladium Waste: Segregate all heavy metal waste.[1]

  • Pressure: If using microwave heating for Protocol A, ensure the vessel is rated for the vapor pressure of Dioxane at 120°C.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidines

    • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (Discusses C7 SNAr followed by C3 coupling).
    • [1]

  • Buchwald-Hartwig General Protocols

    • Buchwald-Hartwig Amination: Catalyst Generations and Ligand Selection.[1] (Wikipedia/General Review).[1]

    • [1]

  • Halogen Reactivity Hierarchy

    • Application Notes for Selective Amination of Halogenated Heterocycles. (BenchChem Technical Note).
    • [1]

  • Compound Data

    • 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine Physical Properties.
    • [1]

Sources

Application Note: Microwave-Assisted Synthesis and Functionalization of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrazolo[1,5-a]pyrimidines represent a privileged class of nitrogen-containing heterocycles. They serve as the core pharmacophore for numerous biologically active compounds, including the anxiolytic and hypnotic agents zaleplon and indiplon, as well as various kinase inhibitors and anticancer agents[1].

Historically, the construction of this fused bicyclic system relied on the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophilic reagents (e.g.,


-enaminones, 1,3-diketones) under conventional convective heating. However, these classical methods often suffer from prolonged reaction times, poor regioselectivity, and the need for harsh acidic or basic conditions[2].

Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters the reaction kinetics. By utilizing dielectric heating, microwave energy directly couples with the dipole moments of the reactants and polar solvents. This localized superheating overcomes the Arrhenius activation energy barrier almost instantaneously, resulting in drastically reduced reaction times, cleaner impurity profiles, and significantly higher yields[3].

Quantitative Comparison: MAOS vs. Conventional Heating

The advantages of microwave irradiation are best illustrated by comparing thermodynamic and kinetic outcomes across different functionalization strategies.

Table 1: Performance Metrics of Pyrazolo[1,5-a]pyrimidine Synthesis

Reaction TypeHeating ModalitySolventTemp (°C)TimeYield (%)
Cyclocondensation (Core Assembly) ConventionalEthanol150> 2 h10%*
Cyclocondensation (Core Assembly) MicrowaveSolvent-Free1802 min85–97%
Triazole-Linked Glycohybrids Conventionalt-BuOH/H₂O506 h80%
Triazole-Linked Glycohybrids Microwavet-BuOH/H₂O5020 min98%
C-3 Amination (Ullmann-type) MicrowaveDiethylene Glycol801 h60–93%

*Note: Conventional heating in ethanol was severely limited by system overpressure at elevated temperatures, leading to poor conversion[1].

Mechanistic Pathway

MechanisticPathway A 5-Aminopyrazole (Nucleophile) C Condensation Intermediate A->C B 1,3-Dielectrophile (e.g., β-enaminone) B->C D Intramolecular Cyclization C->D -H2O / -NH3 E Pyrazolo[1,5-a]pyrimidine (Target Scaffold) D->E Microwave Irradiation

Caption: Mechanistic pathway for MAOS of pyrazolo[1,5-a]pyrimidines via cyclocondensation.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodologies detail both the how and the why behind critical experimental parameters.

Protocol A: Solvent-Free Core Assembly via Cyclocondensation

Objective: Rapid synthesis of the pyrazolo[1,5-a]pyrimidine core from


-enaminones and NH-5-aminopyrazoles.

Causality & Design: Solvent-free conditions under microwave irradiation are deliberately chosen to avoid the vapor pressure limitations of low-boiling solvents like ethanol, which can cause reactor venting or safety risks at 180°C[1]. The absence of solvent also maximizes the concentration of reactive species, driving the bimolecular condensation forward efficiently.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-transparent quartz or borosilicate vessel, combine the

    
    -enaminone (0.50 mmol) and the appropriate NH-5-aminopyrazole (0.50 mmol).
    
  • Homogenization: Briefly mix the solid reagents using a vortex mixer to ensure maximum surface area contact.

  • Microwave Irradiation: Seal the vessel with a pressure-rated cap. Irradiate the mixture at 180°C for exactly 2 minutes[1]. Ensure the microwave synthesizer is set to dynamic power modulation to maintain the temperature without thermal overshooting.

  • Cooling & Isolation: Allow the vessel to cool to room temperature via forced air flow. The crude product typically solidifies into a crystalline mass.

  • Purification: Recrystallize the crude mass from a minimal amount of hot ethanol.

Self-Validation Checkpoint: Analyze the isolated product via


H NMR. The successful formation of the pyrimidine ring is confirmed by the presence of highly deshielded doublets (typically between 

8.0–9.0 ppm) corresponding to the new pyrimidine protons, and the complete disappearance of the primary amine signal from the starting pyrazole[1].
Protocol B: Late-Stage Functionalization via Copper-Catalyzed C-3 Amination

Objective: Ullmann-type coupling of amines to 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors.

Causality & Design: Diethylene glycol (DEG) is selected as the solvent because it possesses a high loss tangent (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), making it an exceptional microwave absorber. This allows the reaction mixture to rapidly and uniformly reach the target 80°C. Furthermore, the use of a carbazole-based ligand (L-1) stabilizes the Cu(I) intermediate, preventing its disproportionation under microwave conditions.

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave reactor vessel, dissolve 3-bromo-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (50 mg, 0.19 mmol) in 1 mL of DEG.

  • Catalyst & Ligand Addition: Add the amine nucleophile (e.g., morpholine, 1.5 equiv.), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2 equiv. as the base), CuI (5 mol% as the catalyst), and carbazole-based ligand L-1 (10 mol%).
    
  • Microwave Irradiation: Seal the vessel and heat at 80°C for 1 hour under continuous magnetic stirring.

  • Quench & Extraction: Cool the vessel to ambient temperature. Quench the reaction by adding 5 mL of deionized

    
    . Extract the aqueous layer with 
    
    
    
    (3
    
    
    5 mL).
  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The starting bromo-precursor will disappear, replaced by a new, highly UV-active spot (254 nm). Final validation must include High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the aminated product (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ppm).

Experimental Workflow Diagram

ProtocolWorkflow S1 Step 1: Reagent Assembly Precursor, Amine, CuI, Ligand in DEG S2 Step 2: Microwave Irradiation 80°C, 1 Hour, Closed Vessel S1->S2 S3 Step 3: Quench & Extraction H2O addition, CH2Cl2 extraction S2->S3 S4 Step 4: Self-Validation TLC Monitoring & HRMS Analysis S3->S4

Caption: Step-by-step workflow for the microwave-assisted copper-catalyzed C-3 amination.

References

  • Title: 4 | Source: MDPI[4]

  • Title: 3 | Source: PMC[3]

  • Title: 2 | Source: Taylor & Francis[2]

  • Title: 1 | Source: RSC Advances[1]

Sources

Preparation of a Pyrazolo[1,5-a]pyrimidine Library for High-Throughput Screening: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] This designation stems from its remarkable synthetic versatility, allowing for structural modifications across its periphery, and its ability to interact with a wide range of biological targets.[1][2] Notably, this scaffold is a cornerstone in the development of kinase inhibitors, crucial in oncology and inflammation research, as it can mimic the adenine ring of ATP, binding effectively to the hinge region of the kinase ATP-binding pocket.[3][4] Several approved drugs, such as Indiplon, Zaleplon, and the kinase inhibitor Larotrectinib, feature this core structure, underscoring its therapeutic relevance.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a diverse pyrazolo[1,5-a]pyrimidine library tailored for high-throughput screening (HTS). We will delve into the strategic design of the library, detailed synthetic protocols amenable to parallel synthesis, and rigorous quality control measures to ensure the integrity of the compound collection for successful HTS campaigns.

Strategic Design of a Pyrazolo[1,5-a]pyrimidine Library

A successful HTS campaign begins with a well-designed compound library. The goal is to maximize chemical diversity within the focused chemical space of the pyrazolo[1,5-a]pyrimidine scaffold to increase the probability of identifying "hits".[5]

Key Considerations for Library Design:

  • Vectorial Diversity: The synthetic strategy should allow for the introduction of a wide variety of substituents at multiple positions of the pyrazolo[1,5-a]pyrimidine core. Key positions for diversification include C3, C5, and C7.

  • Building Block Selection: A diverse set of starting materials, including various 3-aminopyrazoles and 1,3-bielectrophilic partners (e.g., β-dicarbonyl compounds, β-enaminones), should be curated.[1] The selection should encompass a range of electronic properties (electron-donating and -withdrawing groups) and steric bulk.

  • Physicochemical Properties: To enhance the drug-likeness of the library, building blocks should be chosen to yield final compounds that generally adhere to established guidelines such as Lipinski's Rule of Five. This includes considerations for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

  • Computational Modeling: In silico methods can be employed to assess the diversity of the virtual library before synthesis and to predict potential interactions with target proteins.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Library: A Parallel Approach

The synthesis of a pyrazolo[1,5-a]pyrimidine library is typically achieved through the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner.[5] For library production, methods that are robust, high-yielding, and amenable to parallel synthesis are preferred. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, often leading to cleaner products and higher yields in shorter reaction times.[1][6]

Below is a detailed protocol for the parallel synthesis of a 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine library, a common and versatile scaffold.

Experimental Workflow for Library Synthesis

G start Purified Library Compound qc1 Identity Confirmation (LC-MS) start->qc1 qc2 Purity Assessment (LC-UV/ELSD, NMR) qc1->qc2 qc3 Quantity Confirmation (Weighing) qc2->qc3 qc4 Solubility Assessment (DMSO) qc3->qc4 decision Pass/Fail Decision qc4->decision pass Compound accepted for HTS decision->pass Meets Criteria fail Compound rejected or re-purified decision->fail Fails Criteria

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of 7-Chloro-pyrazolo[1,5-a]pyrimidine Stability During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common yet critical challenge encountered in synthetic chemistry: preventing the hydrolysis of 7-chloro-pyrazolo[1,5-a]pyrimidine during experimental workup. The lability of the C7-chloro substituent on this valuable heterocyclic scaffold necessitates careful handling to ensure the integrity of your target molecule and maximize yield. This document provides a comprehensive overview of the underlying chemical principles, troubleshooting strategies, and detailed protocols to safeguard your compound.

The Challenge: Understanding the Lability of the C7-Chloro Group

The 7-chloro-pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of various therapeutic agents, including selective kinase inhibitors.[1][2] However, the very reactivity that makes the C7 position ideal for functionalization also renders it susceptible to unwanted side reactions, most notably hydrolysis.

The pyrazolo[1,5-a]pyrimidine ring system is electron-deficient, a characteristic that is enhanced by the presence of the nitrogen atoms. This electron deficiency makes the carbon atoms of the pyrimidine ring electrophilic and, therefore, susceptible to nucleophilic attack. The chlorine atom at the C7 position is a good leaving group, making this site particularly reactive towards nucleophiles.[1] During aqueous workup procedures, water (a weak nucleophile) or hydroxide ions (a strong nucleophile, especially under basic conditions) can attack the C7 position, leading to the displacement of the chloride and the formation of the corresponding 7-hydroxy-pyrazolo[1,5-a]pyrimidine byproduct. This process is known as nucleophilic aromatic substitution (SNAr).

The presence of acidic or basic conditions can catalyze this hydrolysis.[3][4] Elevated temperatures will also accelerate the rate of this unwanted reaction.[5] Therefore, controlling the pH and temperature during the workup is paramount to preventing the formation of this impurity.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that arise when working with 7-chloro-pyrazolo[1,5-a]pyrimidine and similar sensitive chloro-heterocycles.

Q1: I'm seeing a new, more polar spot on my TLC after workup that I suspect is the hydrolyzed product. How can I confirm this?

A1: Your suspicion is likely correct. The 7-hydroxy analog is significantly more polar than the starting 7-chloro compound. To confirm, you can:

  • Mass Spectrometry: Obtain a mass spectrum of your crude product. Look for a molecular ion peak corresponding to the mass of the 7-hydroxy-pyrazolo[1,5-a]pyrimidine.

  • NMR Spectroscopy: In the 1H NMR spectrum, the proton signals of the pyrazolo[1,5-a]pyrimidine core will likely shift upon hydrolysis. The most definitive evidence would be the disappearance of the signal corresponding to the proton adjacent to the chlorine and the appearance of a new signal, or a significant shift in the existing signals.

  • Co-spotting on TLC: If you have a standard of the 7-hydroxy compound, you can co-spot it with your crude product on a TLC plate to see if the spots align.

Q2: My reaction is performed in the presence of a strong acid (e.g., HCl, H2SO4). How should I neutralize it without causing hydrolysis?

A2: This is a critical step where significant hydrolysis can occur. The key is to use a mild base and maintain a low temperature.

  • Avoid Strong Bases: Do not use strong aqueous bases like sodium hydroxide or potassium hydroxide, as the high concentration of hydroxide ions will readily attack the C7 position.

  • Recommended Bases: A cold, saturated aqueous solution of sodium bicarbonate (NaHCO3) is the preferred choice.[6][7] The bicarbonate anion is a weak base and a poor nucleophile, minimizing the risk of direct attack on your compound. The neutralization reaction also produces CO2 gas, which can be a useful visual indicator that the acid has been neutralized.

  • Temperature Control: Perform the neutralization in an ice-water bath to keep the temperature at or below 0-5 °C. This will significantly slow down the rate of hydrolysis.

Q3: Can I perform a completely non-aqueous workup to avoid hydrolysis?

A3: Yes, a non-aqueous workup is an excellent strategy if your reaction conditions and downstream purification methods allow for it.

  • Procedure: After the reaction is complete, you can directly filter off any solid byproducts and then concentrate the filtrate under reduced pressure. The resulting crude material can then be purified by methods that do not involve water, such as column chromatography on silica gel.

  • Considerations: This method is most suitable when the reaction byproducts are insoluble in the reaction solvent and can be easily removed by filtration.

Q4: What are the best practices for extraction and drying to minimize contact with water?

A4: Even with careful neutralization, the extraction and drying steps can introduce enough water to cause issues.

  • Use Cold Solutions: All aqueous solutions used for washing (e.g., water, brine) should be pre-chilled to 0-5 °C.

  • Minimize Wash Time: Perform the aqueous washes as quickly as possible. Do not let the biphasic mixture sit for extended periods.

  • Brine Wash: A final wash with cold, saturated aqueous sodium chloride (brine) is highly recommended. This helps to remove the bulk of the dissolved water from the organic layer.

  • Efficient Drying: Use a sufficient amount of a fast-acting anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). Ensure the drying agent is free-flowing before filtering it off.

Preventative Strategies and Protocols

The best approach to preventing hydrolysis is to design a workup procedure that minimizes the exposure of your compound to water, especially under non-neutral pH and at elevated temperatures.

Strategy 1: Cold Aqueous Workup (The Standard Approach)

This is the most common method and is effective if performed correctly.

Protocol:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Quenching (if necessary): Slowly add the reaction mixture to a separate flask containing ice-cold water or a cold, saturated aqueous solution of ammonium chloride (if quenching a reactive reagent).

  • Neutralization: While maintaining the temperature at 0-5 °C, slowly add a cold, saturated aqueous solution of sodium bicarbonate to neutralize any acid. Monitor the pH with litmus paper or a pH meter until it reaches ~7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. Use cold solvent for the extraction.

  • Washing: Combine the organic layers and wash sequentially with cold water and then cold, saturated aqueous brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Strategy 2: Non-Aqueous Workup

This is the safest method to completely avoid hydrolysis.

Protocol:

  • Filtration: If the reaction byproducts are solid, filter the reaction mixture through a pad of celite. Wash the filter cake with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Direct Purification: Purify the crude residue directly by column chromatography.

Strategy 3: Using a Phase-Separator for Rapid Extraction

For larger scale reactions where minimizing contact time with the aqueous phase is crucial, a phase-separator can be a valuable tool.

Protocol:

  • Follow steps 1-3 of the Cold Aqueous Workup protocol.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel and perform the initial extraction. For subsequent washes, consider using a phase-separator to expedite the separation of the organic and aqueous layers, thereby reducing the contact time.

  • Proceed with the drying and concentration steps as described above.

Visualizing the Problem and Solution

To better understand the chemical transformation and the decision-making process for the workup, the following diagrams are provided.

Hydrolysis_Mechanism substrate 7-Chloro-pyrazolo[1,5-a]pyrimidine intermediate Meisenheimer-like Intermediate substrate->intermediate Nucleophilic Attack at C7 nucleophile H₂O / OH⁻ product 7-Hydroxy-pyrazolo[1,5-a]pyrimidine (Hydrolysis Product) intermediate->product Elimination of Cl⁻ leaving_group Cl⁻

Caption: Mechanism of Hydrolysis of 7-Chloro-pyrazolo[1,5-a]pyrimidine.

Troubleshooting_Workflow start Reaction Complete decision1 Are byproducts solid and insoluble? start->decision1 path1 Non-Aqueous Workup: Filter, concentrate, and purify directly. decision1->path1 Yes path2 Aqueous Workup Required decision1->path2 No end Pure Product path1->end step1 Cool to 0-5 °C path2->step1 step2 Neutralize with cold, saturated NaHCO₃ step1->step2 step3 Extract with cold solvent step2->step3 step4 Wash with cold brine step3->step4 step5 Dry and concentrate at low temperature step4->step5 step5->end

Sources

Technical Support Center: Optimizing Catalyst Choice for Cross-Coupling at the C3-Bromo Position

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions at the C3-bromo position. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this common yet often challenging transformation. Here, we move beyond simple protocols to provide a deeper understanding of the catalytic system, offering troubleshooting guides and frequently asked questions (FAQs) to empower you to solve problems methodically and optimize your reactions effectively.

Part 1: Proactive Catalyst System Selection - FAQs

Choosing the right catalyst system from the outset is the most critical factor for success. This section addresses the fundamental questions to guide your initial experimental design.

Q1: My C3-bromo cross-coupling reaction is failing. Where do I even begin to troubleshoot?

A failure in a cross-coupling reaction, such as low or no conversion, can almost always be traced back to one or more of five key areas: the integrity of the reagents and atmosphere, the palladium source, the ligand, the base, or the reaction conditions (solvent and temperature). A systematic approach is crucial for efficient problem-solving.

Below is a logical workflow to diagnose the issue. Start at the top and methodically verify each component before moving to the next. This prevents wasting valuable time and resources on optimizing complex parameters when a simpler issue, like oxygen contamination, might be the root cause.

G start Start: Low or No Conversion reagents Step 1: Verify Reagents & Atmosphere - Purity of starting materials (NMR/LCMS)? - Solvent anhydrous and rigorously degassed? - Strict inert (Ar/N2) atmosphere maintained? start->reagents reagents->start No, problem found. Fix and restart. catalyst Step 2: Evaluate Catalyst System - Is the Pd precatalyst fresh/active? - Is the ligand appropriate for the coupling? - Is the ligand-to-metal ratio correct? reagents->catalyst Reagents & Atmosphere OK? catalyst->start No, problem found. Fix and restart. base Step 3: Assess the Base - Is the base strong enough? - Is it sufficiently soluble in the solvent? - Is it dry and high-purity? catalyst->base Catalyst System OK? base->start No, problem found. Fix and restart. conditions Step 4: Adjust Reaction Conditions - Increase temperature? - Increase reaction time? - Change solvent system? base->conditions Base OK? conditions->start No improvement. Re-evaluate fundamentals. success Success: Improved Yield conditions->success Yield Improved?

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Q2: What is the role of the ligand and how do I select the right one for a challenging C3-bromo coupling?

The ligand is arguably the most powerful tool for optimizing a cross-coupling reaction. It binds to the palladium center, modifying its electronic and steric properties to control reactivity, stability, and selectivity.[1] For challenging substrates, such as electron-rich or sterically hindered C3-bromo arenes and heterocycles, the choice of ligand is paramount.

Causality: The rate-limiting step in many cross-coupling reactions is the initial oxidative addition of the palladium(0) catalyst into the C-Br bond.[1] Bulky, electron-rich phosphine ligands accelerate this step by stabilizing the electron-deficient palladium center and promoting the formation of the highly reactive, low-coordinate Pd(0) species necessary for the reaction to proceed.[1][2]

Recommendations:

  • For Sterically Hindered or Electron-Rich Substrates: Start with bulky biaryl phosphine ligands. These are often called "Buchwald ligands." Excellent starting points include SPhos , XPhos , and RuPhos .[1][2] These ligands have proven effective in a vast range of difficult couplings, including those on heterocyclic systems which can otherwise poison the catalyst.[3][4]

  • For General Reactivity: For less demanding C3-bromo substrates, traditional ligands like triphenylphosphine (PPh₃) or bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be effective and more economical.[5][6]

  • For C-N/C-O Couplings (Buchwald-Hartwig): Specialized Buchwald ligands like BrettPhos or tBuXPhos are often required to facilitate the reductive elimination step for C-N bond formation.[1][7]

Q3: How do I choose an appropriate palladium precatalyst, base, and solvent?

The palladium source, base, and solvent work in concert with the ligand to create a productive catalytic environment.

  • Palladium Precatalyst: Modern palladium precatalysts are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. This offers convenience and reproducibility over using air-sensitive Pd(0) sources like Pd(PPh₃)₄.

    • Common Choices: Pd(OAc)₂ and Pd₂(dba)₃ are workhorse precatalysts that are effective when paired with an external ligand.[3]

    • Advanced Precatalysts: For difficult couplings, consider using "G3" or "G4" precatalysts (e.g., XPhos Pd G3). These incorporate the ligand directly into the precatalyst structure, ensuring a consistent 1:1 or 2:1 ligand-to-palladium ratio and often show superior activity.[8]

  • Base: The base plays a crucial role, most notably in the transmetalation step of Suzuki couplings, where it activates the boronic acid.[1][3]

    • Inorganic Bases: Strong, non-nucleophilic inorganic bases are most common. K₃PO₄ and Cs₂CO₃ are excellent starting points for Suzuki and Buchwald-Hartwig reactions due to their high activity. K₂CO₃ is a milder, often effective alternative.

    • Solubility is Key: Ensure the base has some solubility in the reaction medium. Using a mixed solvent system (e.g., toluene/water or dioxane/water) can be beneficial.[9][10]

  • Solvent: The solvent must dissolve the reactants and facilitate the reaction at the desired temperature.

    • Aprotic Polar Solvents: 1,4-Dioxane , Toluene , and DMF are common choices, often used with a small amount of water in Suzuki reactions.[5][9]

    • Degassing is Critical: All cross-coupling reactions must be performed under a strict inert atmosphere. Solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[11] Common degassing methods include sparging with argon or nitrogen or using several freeze-pump-thaw cycles.[11][12]

Part 2: Troubleshooting Guide - Common Problems & Solutions

Even with a well-designed experiment, problems can arise. This section provides direct answers to common issues.

Issue 1: Significant byproduct formation is observed (e.g., homocoupling, dehalogenation).
ProblemPrimary Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst.1. Improve Degassing: Ensure solvents and the reaction headspace are rigorously free of oxygen. Use fresh, high-purity inert gas for sparging.[11] 2. Use a Pre-catalyst: Employ a Pd(II) precatalyst that reduces cleanly in situ to minimize side reactions.
Dehalogenation (C-Br to C-H) 1. Presence of protic impurities (e.g., water, alcohols) combined with certain bases.[3] 2. β-hydride elimination from certain organometallic partners.1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2] 2. Ligand Choice: For couplings with alkyl-organometallics, certain ligands can suppress β-hydride elimination.
Protodeboronation (Boronic acid to Ar-H) Often promoted by excess water, high temperatures, or an inappropriate base, leading to the cleavage of the C-B bond before transmetalation can occur.1. Use Boronate Esters: Pinacol or MIDA boronate esters are often more stable than their corresponding boronic acids.[3] 2. Optimize Base and Water Content: Screen different bases. Sometimes, minimizing or eliminating water in the solvent system can help.
Issue 2: My substrate is polyhalogenated (e.g., contains both C-Br and C-Cl). How do I achieve selectivity at the C3-bromo position?

This is a common challenge where understanding the fundamentals of the catalytic cycle is key. The oxidative addition step is highly dependent on the carbon-halogen bond strength.

The Principle of Reactivity: For palladium-catalyzed cross-couplings, the general reactivity trend is C-I > C-Br > C-OTf > C-Cl .[5] This inherent difference is the primary tool for achieving selectivity.

Strategy:

  • Exploit Inherent Reactivity: Under standard to mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80-90 °C), the palladium catalyst will selectively undergo oxidative addition into the weaker, more reactive C-Br bond, leaving the stronger C-Cl bond untouched.[3][5]

  • Avoid Overly Active Catalysts: Initially, avoid using highly active and bulky Buchwald-type ligands if you want to preserve the C-Cl bond. These aggressive catalyst systems can sometimes be active enough to cleave the less reactive C-Cl bond, leading to a mixture of products.[13]

  • Stepwise Functionalization: After selectively coupling at the C-Br position, you can then introduce a more powerful catalyst system (e.g., one with SPhos or XPhos) and increase the temperature to facilitate a second coupling at the now-remaining C-Cl position.[2]

G cluster_0 Step 1: Selective C-Br Coupling cluster_1 Step 2: C-Cl Coupling (Optional) start Start: Polyhalogenated Substrate (e.g., 3-Bromo-X-chloropyridine) cond1 Mild Conditions: - Pd(PPh₃)₄ or Pd(dppf)Cl₂ - K₂CO₃ or K₃PO₄ - Toluene/H₂O, 80-100 °C start->cond1 prod1 Product 1: Coupling at C-Br position only cond1->prod1 cond2 Forcing Conditions: - Pd₂(dba)₃ + SPhos/XPhos - Cs₂CO₃ or LHMDS - Dioxane, 110-120 °C prod1->cond2 prod2 Product 2: Coupling at C-Cl position cond2->prod2

Caption: Workflow for selective cross-coupling on a polyhalogenated substrate.

Part 3: Experimental Protocols & Data

This section provides a general, robust protocol for screening catalyst systems and a table summarizing starting points for Suzuki-Miyaura couplings.

Protocol 1: General Procedure for Small-Scale Catalyst System Screening

This protocol is designed for screening multiple conditions in parallel using 2 mL reaction vials.

Materials:

  • C3-Bromo substrate (1.0 equiv.)

  • Coupling partner (e.g., Arylboronic acid, 1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vial Preparation: To an oven-dried 2 mL reaction vial containing a magnetic stir bar, add the C3-bromo substrate (e.g., 0.1 mmol, 1.0 equiv.), the coupling partner (0.12 mmol, 1.2 equiv.), and the base (0.2 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, quickly weigh the palladium precatalyst and ligand and add them to the reaction vial. For liquid reagents, add them via syringe.

  • Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with inert gas (e.g., Argon) three times.[3]

  • Solvent Addition: Add the degassed solvent (e.g., 0.5 mL) via syringe.

  • Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).[3]

  • Monitoring: After the designated time (e.g., 12-24 hours), cool the reaction to room temperature. Take an aliquot, dilute with a suitable solvent (e.g., Ethyl Acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine conversion.[12]

  • Work-up (for successful reactions): Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[3]

Data Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of C3-Bromo Heterocycles

The following table provides validated starting points for the Suzuki-Miyaura coupling of various C3-bromo heterocycles with a standard arylboronic acid. Optimization will likely be required for specific substrates.

Heterocycle CorePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield Range
Pyridine Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene / H₂O (5:1)100-11075-95%
Indole Pd₂(dba)₃ (2.5)XPhos (5)K₂CO₃ (3.0)1,4-Dioxane10080-98%
Thiophene PdCl₂(dppf) (3)(dppf)Cs₂CO₃ (2.0)DMF9070-90%
Benzothiophene [PdCl(dmba)(IMes)] (5)(NHC ligand)K₂CO₃ (2.0)Toluene / MeOH (2:1)9085-95%

Data adapted from studies on various heterocyclic systems.[3][4][12][14]

References

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 3-Bromoselenophene.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • PMC.
  • Cross-Coupling Reactions Guide.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Wikipedia.
  • BenchChem. (2025). managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • BenchChem. (2025). Enhancing the reactivity of sterically hindered 1,1-dibromoalkenes in cross-coupling.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Wikipedia. Sonogashira coupling.
  • ResearchGate. (2025). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Wikipedia. Suzuki reaction.

Sources

Purification methods for 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, chemists, and drug development professionals working with fused heterocyclic intermediates.

3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (CAS: 58347-47-0) is a highly versatile, di-halogenated scaffold used extensively in the synthesis of kinase inhibitors targeting PI3Kδ, CK2, and TRKA [1]. However, its unique electronic properties present specific chromatographic and crystallization challenges. This guide provides self-validating protocols and causal troubleshooting to ensure high-yield, high-purity isolation.

Section 1: The Chemical Causality of Purification Challenges

To purify this compound effectively without inducing degradation, one must understand its intrinsic reactivity. The pyrazolo[1,5-a]pyrimidine core is highly electron-deficient, dictating the behavior of its halogen substituents:

  • The C7-Chloro Group: Positioned adjacent to the bridgehead nitrogen, the 7-chloro group acts chemically like an imidoyl chloride. It is highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr) [2]. Consequently, it is highly susceptible to unwanted hydrolysis when exposed to acidic stationary phases or trace moisture.

  • The C3-Bromo Group: This position is less reactive toward nucleophiles but is the primary site for downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) [1].

Because of this dual reactivity, standard purification methods must be tightly controlled. Exposure to active silanol groups on standard silica gel or prolonged column retention times will lead to the hydrolysis of the C7-Cl bond, reverting the compound to its pyrimidone derivative.

Section 2: Troubleshooting FAQs

Q1: My compound degrades during silica gel chromatography, resulting in a low yield and a polar baseline spot on the TLC plate. Why is this happening, and how can I prevent it? Causality: The mildly acidic silanol groups (-SiOH) on standard silica gel catalyze the hydrolysis of the highly reactive C7-Cl bond in the presence of ambient moisture. Solution: You must deactivate the silica gel. Pre-treat your column by incorporating 0.1% to 1% triethylamine (Et₃N) into your initial mobile phase [3]. Alternatively, utilize an amino-functionalized silica gel column to completely eliminate acid-catalyzed degradation [2]. Minimize the time the compound spends on the column by using positive-pressure flash chromatography.

Q2: I am seeing co-elution of a structurally similar impurity. TLC shows a very close


 value. What is the optimal solvent system? 
Causality:  The impurity is likely a mono-halogenated intermediate (e.g., 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine) or a regioisomer formed during the initial condensation step. These molecules share nearly identical dipole moments, making isocratic (single-ratio) elution highly ineffective.
Solution:  Implement a shallow gradient. A gradient starting from 100% heptane (or n-hexane) and slowly increasing to 40% ethyl acetate is highly effective for resolving these specific derivatives [4][1]. Ensure your sample loading does not exceed 1–5% of the stationary phase mass to maintain high theoretical plate counts [3].

Q3: After chromatography, my compound isolates as an oil or amorphous semi-solid. How do I obtain a crystalline powder suitable for long-term storage? Causality: Trace residual solvents, particularly ethyl acetate, can solvate the crystal lattice of the pyrazolo[1,5-a]pyrimidine core, preventing proper nucleation. Solution: Perform a solvent-antisolvent recrystallization. Dissolve the semi-solid in a minimal amount of warm ethyl acetate, then slowly add heptane dropwise until turbidity is observed. For highly pure batches, crystallization from a dimethylformamide (DMF) and water mixture yields highly ordered crystals [5].

Section 3: Self-Validating Experimental Protocols
Protocol A: Flash Chromatography Purification

This protocol includes built-in validation checks to ensure compound integrity.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (200-400 mesh) in 100% heptane containing 0.1% Et₃N [3].

  • Column Packing: Pour the slurry into the column. Elute 2 column volumes of the heptane/Et₃N mixture to neutralize all acidic silanol sites. Validation Check: The eluent pH should test slightly basic on indicator paper.

  • Sample Loading: Dry-load the crude 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine onto a small amount of Celite. Avoid wet-loading with polar solvents like DCM, which can cause band broadening.

  • Gradient Elution: Begin elution with 100% heptane. Gradually apply a gradient from 0% to 40% ethyl acetate [1]. Maintain a constant positive pressure.

  • Isolation: Collect fractions and analyze via TLC (UV active at 254 nm). Pool fractions containing the pure product and evaporate under reduced pressure at <40°C. Validation Check: Keep the water bath temperature strictly below 40°C to prevent thermal degradation of the C7-Cl bond.

Protocol B: Solvent/Anti-Solvent Recrystallization
  • Dissolution: Transfer the pooled, dried product to a round-bottom flask. Add minimal boiling ethyl acetate until the solid is just fully dissolved [2].

  • Nucleation: Remove the flask from the heat source. Slowly add heptane (anti-solvent) dropwise under gentle stirring until the solution becomes faintly cloudy (the cloud point).

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Validation Check: Visible needle-like or granular crystals should begin forming. Transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Recovery: Filter the crystals using a Büchner funnel, wash with ice-cold heptane, and dry in a vacuum desiccator overnight.

Section 4: Visualizations

PurificationWorkflow Crude Crude Mixture (Target Compound) TLC TLC Analysis (Check Rf values) Crude->TLC Flash Flash Chromatography (EtOAc/Heptane) TLC->Flash Optimize Fractions Fraction Pooling Flash->Fractions Cryst Recrystallization (EtOAc/Heptane) Fractions->Cryst Purity < 95% Pure Pure Compound (>98% Purity) Fractions->Pure Purity > 95% Cryst->Pure

Fig 1: Self-validating workflow for the isolation and purification of the target pyrimidine.

KinaseInhibition Compound 3-Br-7-Cl-5-Me- pyrazolo[1,5-a]pyrimidine SNAr SNAr at C7 (Nucleophile) Compound->SNAr Step 1 Coupling Cross-Coupling at C3 (Pd-Catalyzed) SNAr->Coupling Step 2 Lead Lead Inhibitor (PI3Kδ / CK2) Coupling->Lead

Fig 2: Downstream reactivity pathway illustrating the mechanistic utility of the halogenated core.

Section 5: Quantitative Data Summary

Table 1: Physicochemical & Chromatographic Profile

Property / Parameter Value / Recommendation Scientific Rationale
Target Compound 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine CAS: 58347-47-0
Stationary Phase Silica Gel (200-400 mesh) or Amino-functionalized Standard silica requires deactivation (0.1% Et₃N) to prevent C7-Cl hydrolysis.
Mobile Phase Heptane / Ethyl Acetate (0–40% Gradient) Provides optimal resolution for separating mono- vs. di-halogenated heterocycles.
Detection UV at 254 nm The highly conjugated fused aromatic system absorbs strongly in the UV range.

| Crystallization | EtOAc / Heptane OR DMF / H₂O | Solvent/anti-solvent pairing drives high-purity nucleation and removes trace oils. |

Table 2: Troubleshooting Matrix

Observed Symptom Root Cause Corrective Action
Streaking on TLC / Column Acidic hydrolysis of the C7-Cl bond Add 0.1% Et₃N to the mobile phase to neutralize silanol groups [3].
Co-elution of impurities Isocratic elution / Column overloading Utilize a 0-40% EtOAc gradient; Load <5% sample by mass [1].

| Oiling out during crystallization | Rapid cooling / Excess primary solvent | Reduce EtOAc volume; cool slowly to ambient temp before adding heptane. |

Section 6: References

Sources

Resolving regioselectivity issues in pyrazolo[1,5-a]pyrimidine halogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselective halogenation of fused bicyclic systems.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore, widely utilized in the design of kinase inhibitors, CNS therapeutics, and antiviral agents[1]. When planning late-stage functionalizations—such as Suzuki or Sonogashira cross-couplings—precise regioselective halogenation is a critical prerequisite[1][2].

This guide is designed to move beyond simple protocols by explaining the fundamental causality behind the chemistry, providing self-validating workflows, and troubleshooting your most complex regioselectivity issues.

Part 1: Mechanistic Grounding & Regioselectivity Rules

The regioselectivity of the pyrazolo[1,5-a]pyrimidine core is strictly governed by its electronic distribution. The bicyclic system is a hybrid of two contrasting electronic environments:

  • The Pyrazole Ring (

    
    -excessive):  This ring is electron-rich. The Highest Occupied Molecular Orbital (HOMO) is heavily localized here, making the C-3 position  highly nucleophilic and the primary kinetic target for Electrophilic Aromatic Substitution (EAS)[3].
    
  • The Pyrimidine Ring (

    
    -deficient):  This ring is electron-poor due to the electronegative nitrogen atoms drawing electron density away from the carbons. Consequently, positions like C-6  and C-5  are highly resistant to direct electrophilic attack[3].
    

Attempting to force a reaction against these electronic rules usually results in complex mixtures, degradation, or polyhalogenation.

G Core Pyrazolo[1,5-a]pyrimidine Core (Electron-rich C-3, Electron-poor C-6) C3 Target: C-3 Halogenation (Kinetically Favored via EAS) Core->C3 C6 Target: C-6 Halogenation (Dis-favored via Direct EAS) Core->C6 DiHalo Target: Polyhalogenation (C-3 & C-5/C-6) Core->DiHalo MethodC3 Direct EAS: PIDA + KX in H₂O (RT) or NXS in DCM (RT) C3->MethodC3 MethodC6 De Novo Synthesis: 5-Aminopyrazole + 2-Halo-1,3-dielectrophile C6->MethodC6 MethodDi Harsh EAS: Excess NXS in THF/DCM (Reflux) DiHalo->MethodDi

Decision tree for regioselective halogenation of pyrazolo[1,5-a]pyrimidine scaffolds.

Part 2: Troubleshooting FAQs

Q1: I am trying to brominate at C-3 using NBS, but I keep getting a mixture of unreacted starting material and dihalogenated byproducts. How do I improve C-3 regioselectivity? A1: While


-bromosuccinimide (NBS) in dichloromethane (DCM) is a standard approach[4], the reaction can over-proceed if your specific substrate has highly electron-donating substituents. To achieve exclusive C-3 selectivity, switch to a milder, greener protocol using (Diacetoxyiodo)benzene (PIDA) and potassium bromide (KBr) in water at room temperature[1]. The hypervalent iodine facilitates a controlled electrophilic substitution exclusively at C-3, completely suppressing over-halogenation on the pyrimidine ring[1].

Q2: My Structure-Activity Relationship (SAR) study requires a halogen at the C-6 position for subsequent cross-coupling. Can I directly halogenate C-6? A2: Direct electrophilic halogenation at C-6 is fundamentally disfavored due to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-deficient nature of the pyrimidine ring[3]. If you push the conditions (e.g., excess reagents, high heat), you will inevitably halogenate C-3 first, leading to a 3,6-dihalogenated or 3,5-dihalogenated species. The most reliable, self-validating approach to achieve C-6 substitution is to bypass direct EAS entirely. Instead, utilize a de novo cyclocondensation by reacting a 5-aminopyrazole with a pre-halogenated 1,3-dielectrophile (such as 2-bromomalonaldehyde)[2][5]. This thermodynamically locks the halogen at C-6 during the assembly of the core.

Q3: How do I rapidly validate that my halogenation occurred at C-3 and not elsewhere? A3:


H NMR is your primary self-validating tool. In the parent pyrazolo[1,5-a]pyrimidine, the C-3 proton typically appears as a highly distinct singlet (or doublet, depending on C-2 coupling) in the upfield aromatic region (

6.5–6.8 ppm)[4][6]. Upon successful C-3 halogenation, this specific signal will completely disappear. The pyrimidine protons (C-5, C-6, C-7) will remain visible further downfield (

7.0–9.0 ppm), confirming that the core remains intact and regioselectivity was achieved[6].

Part 3: Validated Experimental Protocols

Protocol A: Mild Regioselective C-3 Halogenation (PIDA/KX Method)

Causality: PIDA undergoes ligand exchange with the halide salt in an aqueous medium, generating a mild, transient electrophilic halogen species. This species selectively attacks the highest HOMO coefficient at C-3 without the harsh oxidative damage associated with refluxing NXS in organic solvents[1].

  • Preparation: Charge a round-bottom flask with the pyrazolo[1,5-a]pyrimidine derivative (1.0 mmol).

  • Reagent Addition: Add the appropriate potassium halide (KI, KBr, or KCl) (1.2 mmol) and deionized water (5.0 mL) to the flask.

  • Activation: Add PIDA (1.2 mmol) portion-wise to the stirring mixture at ambient temperature.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor progression via TLC (UV 254 nm) until the starting material is fully consumed.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure C-3 halogenated product[1].

Protocol B: De Novo Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine

Causality: By utilizing a pre-brominated malonaldehyde derivative, the regiochemistry is structurally locked during the base-catalyzed cyclocondensation. This completely bypasses the electronic limitations of the intact pyrimidine ring[5].

  • Preparation: Dissolve 5-amino-1H-pyrazole (1.0 mmol) and 2-bromomalonaldehyde (1.0 mmol) in a mixture of ethanol and catalytic acetic acid (5.0 mL).

  • Cyclocondensation: Heat the mixture to reflux for 4–6 hours (alternatively, apply microwave irradiation at 110 °C for 15–30 minutes for higher throughput)[2][5].

  • Isolation: Allow the reaction mixture to cool to room temperature to induce precipitation of the product.

  • Purification: Filter the resulting solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., hexane or ethanol) to yield the pure 6-bromo derivative[5].

Part 4: Quantitative Data Summary

The following table summarizes expected yields and conditions for targeting specific positions on the pyrazolo[1,5-a]pyrimidine core, allowing for rapid comparison of synthetic strategies.

Target PositionReagent SystemSolventTemperatureTypical YieldReference
C-3 (Iodo) PIDA / KIH₂OAmbient85–92%[1]
C-3 (Bromo) PIDA / KBrH₂OAmbient81–90%[1]
C-3 (Bromo) NBSCH₂Cl₂Ambient94%[4]
C-3, C-5 (Dibromo) Excess NBSTHFReflux>80%[7]
C-6 (Bromo) 2-Br-malonaldehyde + 5-aminopyrazoleEtOH/AcOHReflux / MW70–85%[5]

References

  • [1] Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - National Institutes of Health (NIH). 1

  • [7] Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS - ResearchGate. 7

  • [6] Highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines - SciELO. 6

  • [4] Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions - MDPI. 4

  • [5] 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine - Benchchem. 5

  • [3] Highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines - SciELO (Mechanistic properties). 3

  • [2] Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. 2

Sources

Removing palladium impurities from pyrazolo[1,5-a]pyrimidine products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-heterocycle process chemistry. This guide is specifically engineered for researchers and process chemists dealing with the notoriously difficult removal of palladium (Pd) impurities from pyrazolo[1,5-a]pyrimidine active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs): Core Concepts & Regulations

Q: Why does the pyrazolo[1,5-a]pyrimidine core retain palladium so stubbornly compared to other heterocycles? A: The difficulty is rooted in coordination chemistry. The pyrazolo[1,5-a]pyrimidine scaffold contains multiple sp2-hybridized nitrogen atoms (specifically N4 and N7) equipped with accessible lone pairs. These nitrogens act as a multidentate ligand, forming highly stable 5- or 6-membered metallacycles with Pd(II) intermediates. This creates a thermodynamic sink that outcompetes standard extraction or precipitation methods, locking the metal into the product matrix.

Q: What are the regulatory thresholds for residual palladium in my final API? A: The International Council for Harmonisation (ICH) Q3D guidelines strictly regulate elemental impurities. Palladium is classified as a Class 2B impurity. For oral drug products with a maximum daily dose of ≤10 g/day , the Permitted Daily Exposure (PDE) is 100 µ g/day , which translates to a strict limit of 10 ppm[1]. For parenteral (injectable) routes, the limit is exponentially tighter at 1 ppm[2].

Q: Should I use silica-based (e.g., SiliaMetS) or resin-based (e.g., QuadraPure) scavengers? A: Your choice depends entirely on your solvent system and the physical state of the metal. Silica-based scavengers (SiliaMetS) rely on a rigid matrix that does not swell, making them ideal for polar aprotic solvents (DMF, DMAc) and highly selective for soluble Pd(II)[3][4]. Resin-based polystyrene scavengers (QuadraPure) require solvent swelling (e.g., in THF or DCM) to expose their functional groups, making them better suited for less polar organic media.

Troubleshooting Guide: Solving Specific Experimental Failures

Issue: Palladium levels plateau at ~200–300 ppm despite using massive excesses of thiol scavengers.

  • Causality: This is a speciation issue. Thiol scavengers are highly effective for Pd(II) due to soft-soft acid-base interactions but are nearly inert toward Pd(0). If your cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) fully reduced the catalyst to Pd(0) nanoparticles, a thiol scavenger will not bind it efficiently.

  • Solution: Implement a synergistic oxidation/scavenging approach. Adding a mild oxidant (like catalytic Iodine, I2) re-oxidizes unreactive Pd(0) into soluble Pd(II), which is then rapidly trapped by the scavenger[3].

Issue: Addition of activated carbon successfully removed the Pd, but I lost 40% of my product yield.

  • Causality: Activated carbon (e.g., Darco KB-B) relies on non-specific physisorption[3]. While its massive surface area traps colloidal Pd(0) effectively, it also strongly adsorbs planar, aromatic N-heterocycles like pyrazolo[1,5-a]pyrimidines via

    
     stacking.
    
  • Solution: Switch from physisorption to chemisorption. Utilize a functionalized silica scavenger (e.g., SiliaMetS Thiol) which selectively binds soft metals via covalent-like bonds without trapping the organic API[4].

Issue: Fine black particulates are passing through my filter paper during workup.

  • Causality: These particulates are colloidal Pd(0) ("palladium black"). They are often smaller than 0.2 µm, allowing them to easily pass through standard cellulose filter paper.

  • Solution: Pre-treat the crude mixture with an amine-functionalized scavenger to agglomerate the colloids, and filter the mixture through a tightly packed pad of Celite® rather than standard filter paper[3][4].

Process Visualization

PdRemediation Start Crude Pyrazolo[1,5-a]pyrimidine (High Pd Content) Assess Assess Pd Oxidation State Pd(0) vs Pd(II) Start->Assess Pd0 Predominantly Pd(0) (Colloidal/Black) Assess->Pd0 PdII Predominantly Pd(II) (Soluble/Chelated) Assess->PdII Filter Celite Filtration & Amine Scavenger Pd0->Filter Thiol SiliaMetS Thiol or MP-TMT Scavenger PdII->Thiol Check ICP-MS Analysis < 10 ppm? Filter->Check Thiol->Check Success API Release (Meets ICH Q3D) Check->Success Yes Fail Synergistic Treatment (I2 + Scavenger) Check->Fail No Fail->Check Re-test

Decision matrix for targeted palladium remediation based on metal speciation.

Quantitative Data: Scavenger Selection Matrix

Scavenger TypeSupport MatrixOptimal Pd StateTypical Loading (wt/wt)Primary AdvantagePrimary Limitation
SiliaMetS® Thiol SilicaPd(II)0.1 - 0.5Does not swell; highly selective chemisorption.Less effective for colloidal Pd(0).
QuadraPure™ TU Macroporous PolystyrenePd(II), Pd(0)0.2 - 0.5Robust in both aqueous and organic media.Requires solvent swelling (e.g., THF) for optimal kinetics.
Darco® KB-B Activated CarbonPd(0)0.1 - 0.2Extremely cost-effective; removes color impurities.Non-specific physisorption causes significant API yield loss.
MP-TMT PolystyrenePd(II)0.2Exceptional performance in polar aprotic solvents (DMF).Longer batch cycle times required for complete removal.

Validated Experimental Protocols

Protocol A: Standard Silica-Thiol Scavenging Workflow

This is a self-validating system designed for soluble Pd(II) species trapped within the product matrix.

  • Homogenization: Dissolve the crude pyrazolo[1,5-a]pyrimidine product in a polar aprotic solvent (e.g., DMF or THF) to ensure complete homogeneity. Causality: If the product is partially precipitated, Pd trapped within the crystal lattice will be physically shielded from the heterogeneous scavenger.

  • Scavenger Addition: Add 5–10 mass equivalents of SiliaMetS® Thiol relative to the initial Pd catalyst loading[4].

  • Thermal Incubation: Agitate the suspension vigorously at 45–60 °C for 4–18 hours. Causality: Elevated temperatures provide the activation energy required to break the kinetic barrier of the Pd-N heterocycle chelation, allowing the thermodynamically favored Pd-Thiol bond to form on the silica surface.

  • Filtration: Filter the mixture through a tightly packed pad of Celite® to remove the silica-bound palladium. Wash the filter cake with 2 column volumes of the reaction solvent to ensure maximum API recovery[4].

  • Validation: Concentrate the filtrate in vacuo and analyze a digested sample via ICP-MS to verify Pd levels are ≤10 ppm[1].

Protocol B: Synergistic Oxidation/Scavenging (For Recalcitrant Pd)

Use this protocol when dealing with stubborn Pd(0) colloids that fail Protocol A.

  • Oxidation Phase: To the crude reaction mixture in THF, add a catalytic amount of Iodine (I

    
    ) (0.05 equivalents). Stir at room temperature for 1 hour. Causality: I
    
    
    
    oxidizes unreactive Pd(0) colloids into soluble Pd(II) species, rendering them highly susceptible to nucleophilic attack by the scavenger[3].
  • Scavenging Phase: Add 0.2 wt/wt of MP-TMT or SiliaMetS Thiol. Heat the mixture to 50 °C and stir for 12 hours.

  • Isolation: Filter through Celite®. To the filtrate, slowly add an antisolvent (e.g., Heptane) to induce crystallization of the highly pure API[3]. Collect the crystals via vacuum filtration.

References

  • Triphase Pharma Solutions. "ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma." Available at: [Link]

  • Labcorp. "Elemental impurities per USP and ICH q3d guidelines." Available at: [Link]

  • Organic Process Research & Development - ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis: 1H NMR Profiling of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine

[1]

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in kinase inhibitor development (e.g., TTK, CDK2 inhibitors).[1] The specific derivative 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine serves as a critical electrophilic intermediate. Its C-7 chlorine atom is highly susceptible to nucleophilic aromatic substitution (

Accurate NMR characterization is non-trivial due to the potential for regioisomerism (5-Cl/7-Me vs. 5-Me/7-Cl) and hydrolytic instability of the C-7 chloride. This guide compares solvent performance (DMSO-d₆ vs. CDCl₃) and outlines a self-validating protocol to distinguish the target compound from common synthetic impurities.

Structural Analysis & Predicted Spectral Data

Molecular Geometry & Numbering

The molecule consists of a fused 5,6-bicyclic system.

  • Proton Environment:

    • H-2: Aromatic singlet on the pyrazole ring. Deshielded by the adjacent bridgehead nitrogen (

      
      ).
      
    • H-6: Aromatic singlet on the pyrimidine ring, situated between the 5-Methyl and 7-Chloro substituents.

    • 5-Me: Methyl singlet.

Predicted Chemical Shifts (Comparative Table)

Data synthesized from fragment analysis of 3-bromo-5-chloro and 5,7-dimethyl analogs.

AssignmentProton TypeMultiplicity

(ppm) in CDCl₃

(ppm) in DMSO-d₆
Structural Insight
H-2 Aromatic CHSinglet (1H)8.05 – 8.158.35 – 8.45Diagnostic for pyrazole ring integrity. Disappears if C-2 functionalized.
H-6 Aromatic CHSinglet (1H)6.80 – 6.957.10 – 7.25Critical for confirming 5,7-substitution pattern.
5-CH₃ MethylSinglet (3H)2.55 – 2.652.50 – 2.60Chemical shift confirms position 5 vs 7 (Me-7 is typically more deshielded).

Note on Solvent Induced Shifts (SIS): A significant downfield shift (


 ppm) for aromatic protons is expected in DMSO-d₆ due to the high dielectric constant and stacking interactions common in planar heterocycles.

Comparative Assessment: Solvent Selection

Choosing the correct solvent is not merely about solubility; it dictates spectral resolution and the ability to detect labile impurities.

Option A: Chloroform-d (CDCl₃)
  • Pros: Sharp lines; excellent for detecting non-polar impurities (hexanes, ethyl acetate); standard for publication.

  • Cons: Poor solubility for fused heterocycles can lead to broad peaks; acidic nature of CDCl₃ (DCl formation) can catalyze hydrolysis of the C-7 chloride to the 7-hydroxy/one tautomer.

  • Verdict: Use for quick purity checks of crude material.

Option B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
  • Pros: Superior solubility prevents aggregation; separates water peak from signals of interest; non-acidic (preserves C-7 Cl).

  • Cons: Strong solvent peak at 2.50 ppm often obscures the 5-Methyl signal (approx 2.55 ppm).

  • Verdict: Preferred for characterization , provided the temperature is elevated (45°C) or the methyl peak is carefully integrated to distinguish it from the solvent residual.

Impurity Profiling & Differentiation

In drug development, proving what the molecule is not is as important as proving what it is.

Distinguishing from Precursor (Unbrominated)
  • Impurity: 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine.[2][3]

  • Differentiation:

    • Target: H-2 is a sharp Singlet .

    • Precursor: H-2 appears as a Doublet (

      
       Hz) due to coupling with H-3. H-3 appears as a matching doublet at 
      
      
      ppm.
Distinguishing from Hydrolysis Product
  • Impurity: 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Tautomer).

  • Mechanism: Moisture attacks C-7 Cl.

  • Differentiation:

    • Target: H-6 is a sharp singlet at

      
       ppm.
      
    • Impurity: H-6 shifts significantly upfield (

      
       ppm) due to loss of aromaticity in the pyrimidine ring (amido-like character). A broad NH signal may appear 
      
      
      ppm in DMSO.
Distinguishing from Regioisomer (5-Cl, 7-Me)
  • Impurity: 3-Bromo-5-chloro-7-methylpyrazolo[1,5-a]pyrimidine.[4]

  • Differentiation (NOE Experiment):

    • Target (5-Me): Irradiation of Methyl signal shows NOE enhancement of H-6 only.

    • Regioisomer (7-Me): Irradiation of Methyl signal shows NOE enhancement of H-6 AND potentially H-2 (weak, through space) or bridgehead effects. Primary indicator: Me-7 is typically deshielded (

      
       ppm) compared to Me-5.
      

Experimental Protocol: Structural Verification Workflow

Step 1: Sample Preparation (qNMR Standard)
  • Weigh 5.0 mg of the analyte into a clean vial.

  • Add 600 µL of DMSO-d₆ (stored over molecular sieves to minimize water).

  • Critical Step: If analyzing for assay potency, add 1.0 mg of internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) accurately weighed.

  • Sonicate for 30 seconds to ensure complete homogeneity. Transfer to 5mm NMR tube.

Step 2: Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long relaxation).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1):

    • Standard ID: 1.0 sec.

    • Quantitative (qNMR): 20.0 sec (Must be

      
       of the longest relaxing proton, typically H-2).
      
  • Scans (NS): 16 (Standard) / 64 (qNMR).

  • Temperature: 298 K (25°C). Note: If Me-5 overlaps with DMSO, increase T to 318 K (45°C) to shift the water/solvent exchange peaks.

Step 3: Processing
  • Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phase correction (Manual preferred).

  • Baseline correction (Bernstein polynomial, order 3).

  • Reference DMSO residual pentet to 2.50 ppm.[5]

Logic Pathways for Structural Confirmation

Diagram 1: Impurity Identification Logic Tree

This decision tree guides the analyst through the spectral features to identify common synthesis failures.

ImpurityLogicStartAnalyze 1H NMR Spectrum(Aromatic Region)CheckH2Check H-2 Signal(~8.4 ppm)Start->CheckH2SingletSingletCheckH2->SingletBromination CompleteDoubletDoublet (J~2Hz)CheckH2->DoubletIncompleteCheckH6Check H-6 Signal(~7.2 ppm)Singlet->CheckH6PrecursorPrecursor Identified(7-Cl-5-Me-pyrazolo...)Doublet->PrecursorID: UnbrominatedPrecursorTargetTARGET CONFIRMED3-Br-7-Cl-5-MeCheckH6->TargetSharp Singlet(7.0-7.3 ppm)HydrolysisHydrolysis Product(7-OH / 7-one)CheckH6->HydrolysisUpfield Shift(5.8-6.0 ppm)

Caption: Decision logic for distinguishing the target molecule from unbrominated precursors and hydrolysis byproducts based on H-2 and H-6 multiplicities.

Diagram 2: Regioisomer Verification (NOE)

Visualizing the spatial relationships required to confirm the position of the Methyl group.

NOE_Pathwaycluster_legendInterpretationMe5Me-5(Irradiate)H6H-6(Strong NOE)Me5->H6 < 3.0 Å H2H-2(No NOE)Me5->H2 > 5.0 Å(Silent) ResultIf Me irradiates ONLY H-6-> Correct Isomer (5-Me)If Me irradiates H-2 or Bridge-> Wrong Isomer (7-Me)

Caption: Nuclear Overhauser Effect (NOE) expectations. The 5-Methyl group is spatially close to H-6 but distant from H-2, allowing differentiation from the 7-Methyl isomer.

References

  • MDPI. (2023).[6] NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.[8] Retrieved from [Link]

LC-MS fragmentation patterns of halogenated pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Fragmentation Patterns of Halogenated Pyrazolo[1,5-a]pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: Decoding the Halogenated Scaffold

In the realm of kinase inhibitor development, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, serving as the core for numerous ATP-competitive drugs (e.g., Dinaciclib, Zaleplon analogs). The introduction of halogens (F, Cl, Br, I) onto this bicyclic system—typically at the C-3 or C-7 positions—dramatically alters not just biological potency but also mass spectrometric behavior.

This guide provides a technical comparison of the LC-MS/MS fragmentation patterns of these halogenated derivatives. Unlike standard spectral libraries, we focus on the mechanistic causality of fragmentation: how the specific halogen atom directs ring cleavage, isotopic signatures, and characteristic neutral losses.

Part 1: Comparative Analysis of Halogenated Fragmentation

The fragmentation of halogenated pyrazolo[1,5-a]pyrimidines is governed by the interplay between the stability of the aromatic core and the lability of the Carbon-Halogen (C-X) bond.

The Halogen Effect: Isotopic Signatures & Bond Lability

The choice of halogen dictates the primary identification strategy in MS1 (Full Scan) and the fragmentation pathway in MS2 (Product Ion Scan).

FeatureFluorine (F) Chlorine (Cl) Bromine (Br) Iodine (I)
Isotopic Pattern None (Monoisotopic)3:1 ratio (

Cl:

Cl)
1:1 ratio (

Br:

Br)
None (Monoisotopic)
C-X Bond Energy ~485 kJ/mol (Very Strong)~327 kJ/mol (Strong)~285 kJ/mol (Moderate)~213 kJ/mol (Weak)
Primary MS2 Loss HF (20 Da) - RareHCl (36/38 Da) or Cl•Br• (79/81 Da)I• (127 Da)
Fragmentation Behavior Ring Cleavage Dominates. The C-F bond often survives, directing fragmentation to the pyrimidine ring opening (RDA-like mechanisms).Mixed Mode. Competitive loss of HCl vs. ring cleavage (HCN loss).Radical Loss. Homolytic cleavage of C-Br is common, leaving a stabilized radical cation.Substituent Ejection. C-I cleavage is often the base peak, suppressing skeletal fragmentation.
Mechanistic Pathways: Ring Opening vs. Substituent Loss

The pyrazolo[1,5-a]pyrimidine core typically fragments via cleavage of the pyrimidine ring. However, heavy halogens (Br, I) at the C-3 position can "short-circuit" this pathway by ejecting the halogen first.

Key Pathway Comparison:

  • Pathway A (Core-Driven): Typical for F and Cl analogs. The molecular ion undergoes Retro-Diels-Alder (RDA) type cleavage or loss of nitriles (HCN, CH

    
    CN) from the pyrimidine ring.
    
  • Pathway B (Substituent-Driven): Typical for Br and I analogs. The weakest link is the C-X bond. The spectrum is dominated by

    
     or 
    
    
    
    .

Part 2: Visualization of Fragmentation Logic

The following diagram illustrates the divergent fragmentation pathways for a generic 3-halo-pyrazolo[1,5-a]pyrimidine.

FragmentationPathways cluster_legend Pathway Driver M_Ion Precursor Ion [M+H]+ (Halogenated Pyrazolo[1,5-a]pyrimidine) Node_RingOpen Ring Opening (Pyrimidine Cleavage) M_Ion->Node_RingOpen Strong C-X Bond (F, Cl) Node_CX_Cleavage C-X Bond Cleavage M_Ion->Node_CX_Cleavage Weak C-X Bond (Br, I) Frag_HCN Loss of HCN [M+H - 27]+ Node_RingOpen->Frag_HCN Frag_CH3CN Loss of CH3CN [M+H - 41]+ Node_RingOpen->Frag_CH3CN Frag_Radical Radical Loss [M - X•]+ (Dominant for Br/I) Node_CX_Cleavage->Frag_Radical Homolytic Frag_Acid Acid Loss [M - HX]+ (Secondary for Cl/Br) Node_CX_Cleavage->Frag_Acid Heterolytic Legend F/Cl analogs follow Green path (Skeleton break) Br/I analogs follow Red path (Substituent break)

Caption: Divergent fragmentation logic. Light halogens (F, Cl) favor skeletal ring opening (Green), while heavy halogens (Br, I) favor direct substituent loss (Red).

Part 3: Experimental Protocol (Self-Validating Workflow)

To generate reproducible fragmentation data for these compounds, the following LC-MS/MS protocol is recommended. This workflow includes a "Collision Energy Ramp" step to validate the stability of the C-X bond.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the halogenated compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

    • Why: High organic content ensures solubility of the lipophilic halogenated core; formic acid promotes protonation

      
      .
      
LC-MS/MS Parameters
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6545 or Sciex 6500).

  • Ionization: ESI Positive Mode (+).

    • Note: APCI may be used if the compound lacks basic amines, but ESI is preferred for pyrazolo[1,5-a]pyrimidines due to the basicity of N4.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

The "Energy Ramp" Validation Step

To confirm the halogen identity and position stability, perform a Collision Energy (CE) Breakdown Curve :

  • Inject the sample repeatedly.

  • Step CE from 10 eV to 60 eV in 10 eV increments.

  • Observation Criteria:

    • Low CE (10-20 eV): Parent ion should dominate.

    • Mid CE (30-40 eV):

      • Bromo-analogs: Appearance of

        
         (Loss of HBr) or 
        
        
        
        (Loss of Br•).
      • Chloro-analogs: Ring fragments (e.g., loss of HCN) appear before Cl loss.

    • High CE (>50 eV): Complete skeletal disintegration.

Part 4: Data Interpretation & Isomer Differentiation

Distinguishing between 3-halo and 7-halo isomers is a common challenge in synthesis.

Parameter3-Halo-pyrazolo[1,5-a]pyrimidine 7-Halo-pyrazolo[1,5-a]pyrimidine
Electronic Environment The C-3 position is on the electron-rich pyrazole ring.The C-7 position is on the electron-deficient pyrimidine ring.
Fragmentation Easier Halogen Loss. The electron-rich ring stabilizes the resulting cation after halogen loss.Harder Halogen Loss. The C-Cl/Br bond at C-7 is strengthened by the electron-deficiency of the pyrimidine ring (partial double bond character).
Key Fragment Prominent

peak.[1]
Prominent Ring Opening fragments (e.g., retro-cyclization) retaining the halogen.

Scientist's Note: If you observe a dominant loss of halogen at low collision energy, the halogen is likely at the C-3 position . If the halogen persists on smaller ring fragments, it is likely at C-7 .

References

  • Sikdar, P., et al. (2023).[2][3] "K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines." Journal of Organic Chemistry. Link

  • Moustafa, M.S., et al. (2022).[3][4] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances. Link

  • Chillal, A.S., et al. (2020).[5] "Regioselective C(sp2)-H Halogenation of Pyrazolo[1,5-a]pyrimidines Facilitated by Hypervalent Iodine(III)." ChemistrySelect. Link

  • Hassan, A.S., et al. (2016).[3] "Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines." Asian Journal of Chemistry. Link

  • Zawadzka, A., et al. (2019). "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." International Journal of Molecular Sciences. Link

Sources

Optimizing HPLC Method Development for Pyrazolopyrimidine Intermediates: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with complex heterocyclic pharmacophores. Pyrazolopyrimidines are a highly privileged class of molecules, serving as the core scaffold for numerous kinase inhibitors (e.g., ibrutinib) and CNS agents [3]. During the synthesis of these active pharmaceutical ingredients (APIs), closely related process impurities—such as regioisomers, des-halogenated byproducts, and unreacted starting materials—often co-elute with the target intermediate.

Because these heterocycles possess multiple nitrogen atoms and planar aromatic systems, traditional C18 reversed-phase high-performance liquid chromatography (RP-HPLC) methods frequently struggle with poor resolution and severe peak tailing due to secondary interactions with residual silanols[2].

This guide objectively compares the performance of traditional C18 stationary phases against alternative aromatic chemistries (Phenyl-Hexyl and Biphenyl) for the purity analysis of pyrazolopyrimidine intermediates. By understanding the underlying causality of these retention mechanisms, analytical scientists can systematically develop robust, self-validating methods.

The Causality of Column Selection: Hydrophobic vs. Interactions

The separation mechanism in standard RP-HPLC relies primarily on the partition coefficient of the analyte, driven by hydrophobic (van der Waals) interactions [2]. However, when separating pyrazolopyrimidine regioisomers, the hydrophobic differences are often negligible, rendering C18 columns ineffective. To achieve baseline separation, we must exploit orthogonal retention mechanisms:

  • C18 (Octadecylsilane): Relies on dominant hydrophobic retention. It often fails to resolve isobaric aromatic impurities because it cannot differentiate subtle changes in electron density.

  • Phenyl-Hexyl: Introduces moderate

    
     interactions and dipole-dipole interactions. The hexyl linker provides conformational flexibility, allowing the phenyl ring to align with the analyte's conjugated system, offering alternative selectivity.
    
  • Biphenyl: Features two aromatic rings connected by a single bond, providing exceptional polarizability and strong

    
     interactions[1]. This dual-nature retention mechanism (hydrophobic + 
    
    
    
    ) is highly sensitive to the spatial arrangement of electron-withdrawing groups on the pyrazolopyrimidine ring, making it ideal for resolving critical isomeric pairs[4].

HPLC_Workflow N1 Define Target Profile (Pyrazolopyrimidine & Impurities) N2 Column Selectivity Screening (C18, Phenyl-Hexyl, Biphenyl) N1->N2 N3 Mobile Phase Optimization (MeOH vs. MeCN, pH Control) N2->N3 N4 Evaluate Critical Pairs (Rs ≥ 2.0, As ≤ 1.5) N3->N4 N5 Gradient & Temp Refinement N4->N5 Suboptimal Resolution N6 Method Validation (ICH Q2 Guidelines) N4->N6 Baseline Separation N5->N4

Systematic HPLC method development workflow for pyrazolopyrimidine purity analysis.

Experimental Methodology: A Self-Validating Protocol

To objectively compare column performance, a standardized screening protocol was executed using a simulated mixture of a model pyrazolopyrimidine intermediate (API) and two critical process impurities: Impurity A (a des-halogenated byproduct) and Impurity B (a closely eluting regioisomer).

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Acetate buffer adjusted to pH 4.0 with glacial acetic acid.

    • Mechanistic Causality: The slightly acidic pH suppresses the ionization of the pyrazolopyrimidine nitrogens, minimizing secondary interactions with acidic silanols on the silica support, thereby improving peak shape [5].

  • Organic Phase (B): 100% Methanol.

    • Mechanistic Causality: Methanol is strictly preferred over Acetonitrile when evaluating

      
       interactions. Acetonitrile possesses its own 
      
      
      
      electrons (C≡N triple bond), which competitively interfere with the
      
      
      interactions between the analyte and the aromatic stationary phase [1].
Step 2: Chromatographic Conditions
  • System: UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Columns Evaluated: (All dimensions: 100 x 4.6 mm, 2.7 µm solid-core particles)

    • Traditional Endcapped C18

    • Phenyl-Hexyl

    • Biphenyl

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Gradient Program: 20% B to 80% B over 15 minutes, followed by a 3-minute hold.

  • Detection: UV at 254 nm.

Step 3: System Suitability & Evaluation

Inject the resolution mixture (API + Impurities A & B). Calculate the Resolution (


) for the critical pair (API and Impurity B) and the Asymmetry/Tailing Factor (

) for the API peak. A self-validating method requires

(baseline separation) and

(acceptable peak symmetry) [2].

Comparative Data Analysis

The following table summarizes the quantitative performance of each stationary phase under identical gradient conditions.

Stationary Phase

API (min)

Impurity A (min)

Impurity B (min)
Critical Pair Resolution (

)
API Tailing Factor (

)
C18 8.457.108.620.8 (Co-elution)1.65
Phenyl-Hexyl 9.107.459.752.11.20
Biphenyl 10.358.0511.403.8 1.05
Discussion of Results
  • The C18 Failure: The traditional C18 column failed to resolve the API from its regioisomer (Impurity B), yielding an unacceptable

    
     of 0.8. The purely hydrophobic environment could not differentiate the subtle positional changes of the substituents on the pyrazolopyrimidine core. Furthermore, the tailing factor (
    
    
    
    ) indicated unwanted secondary silanol interactions.
  • The Phenyl-Hexyl Improvement: The Phenyl-Hexyl column successfully achieved baseline resolution (

    
    ). The hexyl alkyl chain provided enough conformational flexibility for the phenyl ring to interact with the analyte's aromatic system, enhancing selectivity compared to the C18 phase.
    
  • The Biphenyl Superiority: The Biphenyl column exhibited the highest retention and exceptional resolution (

    
    ). The enhanced polarizability of the biphenyl ligand strongly discriminated between the electron density distributions of the regioisomers [4]. Additionally, the tailing factor was reduced to an ideal 1.05, indicating excellent shielding of the underlying silica surface.
    

Conclusion & Best Practices

For the purity analysis of complex heterocyclic intermediates like pyrazolopyrimidines, relying solely on C18 stationary phases is often a severe bottleneck in method development. By understanding the causality of retention mechanisms, analysts can strategically deploy Biphenyl or Phenyl-Hexyl columns to leverage


 interactions. When paired with a protic organic modifier like methanol to prevent 

-electron interference, biphenyl phases offer unparalleled selectivity and robust, self-validating performance for critical isomeric separations.

References

  • Chauhan, A., et al. "A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines." International Journal of Pharmaceutical Sciences. URL:[Link]

  • McGillan, P., et al. "Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis." ACS Medicinal Chemistry Letters. URL:[Link]

  • Gallant, J., Urich, M. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek Corporation / LCMS.cz. URL:[Link]

  • Research Journal of Pharmacy and Technology. "Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin." RJPTONLINE. URL: [Link]

Comparative Guide: C7-Substituted Pyrazolo[1,5-a]pyrimidines in Kinase Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of C7-substituted pyrazolopyrimidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Scope & Scaffold Definition

This guide focuses on the pyrazolo[1,5-a]pyrimidine scaffold, a "privileged structure" in medicinal chemistry. While "pyrazolopyrimidine" can refer to multiple isomeric systems (e.g., [3,4-d], [4,3-d]), the C7 position of the [1,5-a] isomer is a critical vector for tuning potency and physicochemical properties in kinase inhibitors (e.g., CDK, Trk, and CK2 inhibitors).

Numbering Clarification: In the pyrazolo[1,5-a]pyrimidine system, the bridgehead nitrogen is position 4. The C7 position is the carbon on the pyrimidine ring adjacent to the bridgehead nitrogen.

  • Core Scaffold: Pyrazolo[1,5-a]pyrimidine.[1][2][3][4][5][6][7][8]

  • Key Vector: C7 (often functionalized with amines, aryls, or macrocycles).

Mechanistic Insight: The C7 Vector

The biological activity of C7-substituted analogues typically hinges on two distinct binding modes within the ATP-binding pocket of protein kinases.

Binding Mode A: The Hinge Binder (C7-Amino/Amido)

In this dominant mode, a substituent at C7 (typically an amine or amide -NH) acts as a hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of the hinge residue). The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.

Binding Mode B: The Hydrophobic Clamp (C7-Aryl/Heteroaryl)

Bulky hydrophobic groups at C7 can displace conserved water molecules or interact with the "gatekeeper" residue. This is often used to induce selectivity by exploiting steric differences between kinase isoforms.

BindingModes Core Pyrazolo[1,5-a]pyrimidine Core Scaffold C7_Pos C7 Position (Critical Vector) Core->C7_Pos Functionalization Hinge Hinge Region (H-Bond Donor) C7_Pos->Hinge Small Amines (-NHR) Mimic Adenine Gatekeeper Gatekeeper Residue (Hydrophobic/Steric) C7_Pos->Gatekeeper Bulky Aryls Selectivity Filter Solvent Solvent Front (Solubility/ADME) C7_Pos->Solvent Polar Groups (Morpholine/Piperazine)

Figure 1: Functional mapping of the C7 vector in kinase inhibition.

Comparative SAR Analysis

The following tables compare the performance of different C7-substituents based on aggregated data from CDK2, Trk, and CK2 inhibitor campaigns.

Comparison 1: C7-Amino vs. C7-Aryl Substituents

Objective: Balance potency (hinge binding) against selectivity (shape complementarity).

FeatureC7-Amino / Amido (-NHR) C7-Aryl / Heteroaryl (-Ar)
Primary Interaction H-Bond Donor: Forms critical H-bond with hinge backbone (e.g., Leu83 in CDK2).Hydrophobic/Van der Waals: Interacts with the gatekeeper or hydrophobic pocket.
Potency (

)
High (nM range): Essential for ATP-mimetic activity in many targets (e.g., CDK2, CK2).Variable: Can be potent if the aryl group fits a specific hydrophobic pocket (e.g., Trk inhibitors).
Solubility Moderate to High: The -NH group is polar; can be further substituted with solubilizing tails (e.g., piperazine).Low: Often requires additional solubilizing groups at C3 or C5 to offset lipophilicity.
Selectivity Lower: Mimics the conserved adenine binding mode common to most kinases.Higher: Can exploit unique steric features of the target kinase's ATP pocket.[4]
Representative Example Dinaciclib Analogues: Potent CDK inhibitors.[9][10][11][12]Larotrectinib Analogues: Trk inhibitors utilizing shape complementarity.
Comparison 2: Acyclic vs. Macrocyclic C7-Substituents

Objective: Reduce entropic penalty upon binding to enhance potency.

MetricAcyclic C7-Substituents Macrocyclic (C7-linked to C3/C5)
Conformational Entropy High Penalty: Ligand must "freeze" into the bioactive conformation upon binding.Pre-organized: Rigid structure minimizes entropy loss upon binding.
Potency (Trk Targets) Good (

nM)
Superior (

nM):
Macrocyclization often yields sub-nanomolar potency.
Kinase Selectivity ModerateExcellent: The rigid constraint prevents binding to off-target kinases with slightly different pocket shapes.
Synthetic Complexity Low (1-2 steps from core)High (Requires ring-closing metathesis or macro-lactamization).
Experimental Protocols

To validate these SAR trends, the following protocols are standard in the field.

Protocol A: Regioselective Synthesis of C7-Aminopyrazolo[1,5-a]pyrimidines

Rationale: This reaction exploits the electrophilicity of the nitrile carbon in the intermediate to selectively form the 7-amino isomer.

Reagents:

  • 5-Amino-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • 
    -Keto ester or 
    
    
    
    -Enaminone (1.0 equiv)
  • Glacial Acetic Acid (Solvent/Catalyst)

Workflow:

  • Dissolution: Dissolve 5-aminopyrazole (1 mmol) in glacial acetic acid (5 mL).

  • Addition: Add the corresponding

    
    -enaminone or 
    
    
    
    -keto ester.
  • Reflux: Heat the mixture at reflux (

    
    ) for 3–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
    
  • Precipitation: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

  • Filtration: Collect the precipitate by vacuum filtration.

  • Purification: Recrystallize from Ethanol/DMF to yield the target 7-amino derivative.

Synthesis Step1 Reactants: 5-Aminopyrazole + 1,3-Electrophile (e.g., Enaminone) Step2 Cyclocondensation (Reflux in AcOH, 3-6h) Step1->Step2 Step3 Regioselective Ring Closure (N1 attacks Carbonyl) Step2->Step3 Step4 Product: 7-Substituted Pyrazolo[1,5-a]pyrimidine Step3->Step4

Figure 2: Synthetic workflow for accessing C7-substituted derivatives.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Rationale: Measures the conversion of ATP to ADP by the kinase. Self-validating via Z' factor calculation.

  • Preparation: Dilute compounds in DMSO (10-point dose-response).

  • Enzyme Mix: Prepare 2x Kinase/Substrate buffer (e.g., CDK2/CyclinA + Histone H1).

  • Incubation: Add 2

    
    L compound + 4 
    
    
    
    L Enzyme Mix to a 384-well plate. Incubate 10 min at RT.
  • Reaction Start: Add 4

    
    L 2x ATP solution. Incubate 60 min at RT.
    
  • Termination: Add 10

    
    L ADP-Glo™ Reagent (Promega) to stop reaction and deplete remaining ATP. Incubate 40 min.
    
  • Detection: Add 20

    
    L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
    
  • Readout: Measure luminescence on a plate reader. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Data Summary: C7-Substituent Impact on CDK2 Potency

Data synthesized from representative literature (e.g., Source 1.10, 1.15).

Compound IDC7 SubstituentC3 SubstituentCDK2

(

M)
Interpretation
Ref (Roscovitine) N/A (Purine)N/A0.24 Standard of Care Control.
Cpd 1 -H-CN> 10.0Inactive: Lacks hinge interaction.
Cpd 2

-CN0.85Active: Amino group restores hinge H-bond.
Cpd 3

(Aniline)
-CN0.12Potent: Phenyl ring adds hydrophobic contact.
Cpd 4

-CN0.018 Highly Potent: Fluorine optimizes electronic/lipophilic fit.
References
  • Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides. Bioorganic & Medicinal Chemistry Letters.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules.

  • Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase. Journal of Medicinal Chemistry.

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA. International Journal of Molecular Sciences.

  • Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Differentiating Regioisomers of Brominated Pyrazolo[1,5-a]pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical differentiation of regioisomers in brominated pyrazolo[1,5-a]pyrimidines, specifically focusing on distinguishing C-3 and C-6 bromination patterns.

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery. Functionalization via electrophilic aromatic substitution (specifically bromination) is a critical step for generating structure-activity relationship (SAR) libraries. However, this reaction can yield regioisomers—predominantly at the C-3 (pyrazole ring) or C-6 (pyrimidine ring) positions—depending on the reaction conditions and existing substituents.

Misassignment of these regioisomers leads to erroneous SAR models. This guide provides a definitive, self-validating workflow to unambiguously distinguish between 3-bromo and 6-bromo isomers using NMR spectroscopy (


H, 

C, HMBC) and X-ray crystallography.

Mechanistic Basis of Regioselectivity

Understanding the electronic bias of the scaffold is the first step in differentiation.

  • C-3 Position (Kinetic Product): The pyrazole ring is electron-rich (exhibiting enamine-like character). In standard electrophilic bromination (e.g., NBS, DMF), the C-3 position is the most nucleophilic site and is brominated first.

  • C-6 Position (Thermodynamic/Secondary Product): The pyrimidine ring is generally electron-deficient. However, if C-3 is blocked or if strongly acidic conditions protonate the N-1/N-4 bridgehead, the reactivity profile changes, potentially favoring C-6 substitution or 3,6-dibromination.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways leading to specific regioisomers.

BrominationPathways Scaffold Pyrazolo[1,5-a]pyrimidine (Unsubstituted) Reagent NBS / DMF (Electrophilic Source) Scaffold->Reagent C3_Iso 3-Bromo Isomer (Major Kinetic Product) Reagent->C3_Iso Standard Cond. (High Nucleophilicity at C3) C6_Iso 6-Bromo Isomer (Minor/Acidic Cond.) Reagent->C6_Iso C3 Blocked or Strong Acid Di_Iso 3,6-Dibromo Isomer (Excess Reagent) C3_Iso->Di_Iso Excess NBS

Figure 1: Electrophilic substitution pathways. The C-3 position is electronically favored, but C-6 bromination occurs under forcing conditions or when C-3 is substituted.

Spectroscopic Differentiation (The Core Protocol)

The most reliable method for differentiation without growing crystals is a comparative analysis of proton coupling constants and 2D NMR correlations.

Method A: H NMR Coupling Patterns

The substitution pattern drastically alters the multiplicity of the remaining aromatic protons.

FeatureUnsubstituted Scaffold3-Bromo Isomer 6-Bromo Isomer
H-3 Signal Singlet/Doublet (

6.5–6.9 ppm)
Absent Present
H-6 Signal dd (

Hz,

Hz)
Present (dd) Absent
H-5 Signal Doublet/ddDoublet/ddSinglet (or d with small

)
H-7 Signal Doublet/ddDoublet/ddSinglet (or d with small

)
Diagnostic Full coupling networkPreserved Pyrimidine Coupling (

,

)
Loss of Vicinal Coupling (

,

vanish)

Analysis:

  • 3-Bromo: You will observe the loss of the high-field pyrazole proton. Crucially, the pyrimidine protons (H-5, H-6, H-7) will retain their vicinal coupling system (typically an AMX or ABX system). H-6 will appear as a doublet of doublets (dd).

  • 6-Bromo: The pyrimidine coupling network collapses. H-5 and H-7 (flanking the bromine) become magnetically isolated from each other (except for small para-coupling), appearing as singlets or weakly coupled doublets. The H-3 proton remains visible.

Method B: HMBC Connectivity (Definitive)

When chemical shifts are ambiguous (e.g., due to overlapping signals), Heteronuclear Multiple Bond Correlation (HMBC) provides irrefutable structural proof by linking protons to the bridgehead carbons.

Critical HMBC Correlations:

  • Bridgehead C-3a (Junction): This carbon typically correlates with H-3 (pyrazole) and H-5 (pyrimidine).

  • Differentiation Logic:

    • If 3-Bromo: No H-3 proton exists to correlate with C-3a. You will only see the H-5 correlation to C-3a.

    • If 6-Bromo: The H-3 proton is present and will show a strong 3-bond correlation (

      
      ) to the bridgehead C-3a.
      

HMBC_Logic Start Identify Bridgehead Carbon (C-3a) (~140-150 ppm) CheckH3 Check for Correlation from Pyrazole Proton (H-3/H-2) Start->CheckH3 Result3Br NO Correlation (H-3 is replaced by Br) CONFIRMS: 3-Bromo CheckH3->Result3Br Signal Absent Result6Br Strong Correlation (H-3 is present) CONFIRMS: 6-Bromo CheckH3->Result6Br Signal Present

Figure 2: HMBC Decision Tree. Correlating the bridgehead carbon is the "smoking gun" for assigning regiochemistry.

Experimental Protocols

General Synthesis of Brominated Derivatives

This protocol favors the kinetic product (3-bromo).

Reagents:

  • Substrate: 7-substituted pyrazolo[1,5-a]pyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: DMF or Acetonitrile (0.1 M)

Procedure:

  • Dissolve the substrate in DMF at 0°C.

  • Add NBS portion-wise over 15 minutes to avoid localized high concentrations (which promote dibromination).

  • Stir at room temperature for 1–2 hours. Monitor by TLC/LCMS.

  • Quench: Pour into ice-water. The product typically precipitates.

  • Purification: Filter the solid. If regioisomers are suspected (e.g., 6-bromo impurity), recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

X-Ray Crystallography (The Gold Standard)

If the NMR data is inconclusive (e.g., due to rapid tautomerization or signal broadening), single-crystal X-ray diffraction is required.

  • Crystal Growth: Slow evaporation of a Methanol/Dichloromethane mixture usually yields suitable needles for this scaffold.

  • Verification: Confirm the Br position relative to the bridgehead nitrogen (N-4).

Comparative Data Table

The following data represents typical shifts for a 2,7-dimethyl-substituted system.

ParameterUnsubstituted3-Bromo (Product A)6-Bromo (Product B)
Molecular Weight 147.18226.07226.07

H NMR

(H-3)
6.45 (s)-- 6.48 (s)

H NMR

(H-6)
6.85 (dd)6.90 (dd)--

H NMR

(H-5)
8.40 (d)8.45 (d)8.60 (s)
Coupling (

)
4.5 Hz4.5 Hz0 Hz
Reactivity --Suzuki coupling at C-3Suzuki coupling at C-6

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings.

  • HMBC Differentiation Techniques Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments.

  • Bromination Methodologies Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii).

  • General Reactivity & Scaffolds Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations.

Engineering Precision: Kinase Selectivity Profiling of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazolo[1,5-a]pyrimidine Scaffold: Privilege and Promiscuity

The pyrazolo[1,5-a]pyrimidine core is a highly privileged pharmacophore in modern oncology and neurobiology[1]. Its structural topology allows it to act as an exceptional ATP-mimetic, anchoring deeply within the highly conserved ATP-binding cleft of protein kinases[1]. However, this inherent affinity presents a significant challenge: while it guarantees potent kinase inhibition, it often results in promiscuous pan-kinase activity, leading to off-target toxicity[2][3].

Achieving exquisite selectivity—differentiating between closely related kinases like TRKA vs. ALK, or CDK2 vs. CDK9—requires sophisticated structural engineering to transform a broad-spectrum binder into a precision therapeutic[4][5].

Structural Engineering Strategies for Selectivity

To navigate the selectivity landscape, drug developers employ two primary strategies when modifying the pyrazolo[1,5-a]pyrimidine scaffold:

  • Macrocyclization: By linking the 3- and 5-positions (or other vectors) of the pyrazolo[1,5-a]pyrimidine core, researchers restrict the molecule's conformational flexibility[6]. This "locks" the inhibitor into a bioactive conformation that perfectly complements the unique architecture of the target kinase's active site, drastically reducing off-target binding[6]. For example, macrocyclic derivatives have successfully transformed promiscuous leads into highly selective Tropomyosin Receptor Kinase (TRK) and AAK1 inhibitors[2][4].

  • Back-Pocket Exploitation: The introduction of bulky, rigid substituents (e.g., substituted benzylamines or picolinamides) at specific positions directs the molecule into the less-conserved hydrophobic back pockets of the kinase domain[2][4]. This exploits minute structural differences between kinase families to enhance selectivity scores.

Comparative Selectivity Profiles

To objectively evaluate the performance of pyrazolo[1,5-a]pyrimidine derivatives, we compare their selectivity and potency across two major therapeutic targets: TRK and Cyclin-Dependent Kinases (CDK), juxtaposed against alternative scaffolds.

Table 1: Comparative in vitro Kinase Selectivity Profile (IC50 in nM)
InhibitorScaffold TypePrimary TargetTarget IC50Key Off-Target 1 IC50Key Off-Target 2 IC50Selectivity Profile
Larotrectinib Pyrazolo[1,5-a]pyrimidineTRKA1.2 nMALK (>1000 nM)ROS1 (>1000 nM)Highly selective pan-TRK[7]
Compound 30 Macrocyclic Pyrazolo[1,5-a]pyrimidineTRKC0.05 nMALK (10.4 nM)ROS1 (0.16 nM)Ultra-potent TRK/ROS1 dual[4]
BS-194 Pyrazolo[1,5-a]pyrimidineCDK23 nMCDK1 (30 nM)CDK7 (250 nM)Selective CDK1/2/9 inhibitor[5]
Dinaciclib Pyrazolo[1,5-a]pyrimidineCDK21 nMCDK9 (4 nM)CDK7 (60 nM)Potent CDK2/9 preference[8]
Roscovitine Purine analog (Alternative)CDK2140 nMCDK1 (600 nM)CDK7 (450 nM)Weaker potency, broader profile[8]

Data synthesis demonstrates that pyrazolo[1,5-a]pyrimidine derivatives (e.g., Dinaciclib, BS-194) consistently achieve single-digit nanomolar potency, outperforming older generation purine analogs like Roscovitine[5][8]. Furthermore, macrocyclization (e.g., Compound 30) pushes potency into the picomolar range while maintaining tight control over off-target liabilities[4].

Experimental Methodologies: The Self-Validating Selectivity Workflow

To establish a robust selectivity profile, a tiered screening approach is mandatory. Below are the step-by-step protocols, emphasizing the causality behind each methodological choice to ensure scientific integrity.

Protocol 1: High-Throughput Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

Purpose: Rapidly triage compounds against a broad panel of kinases (e.g., 100+ kinases) to identify off-target liabilities before resource-intensive enzymatic assays[2][3]. Causality: When a ligand binds to a kinase, it thermodynamically stabilizes the folded protein, increasing its melting temperature (Tm). A significant positive ΔTm indicates binding.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant kinase domains to 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Rationale: This specific buffer composition mimics physiological ionic strength while DTT prevents the oxidation of crucial cysteine residues, ensuring optimal protein stability.

  • Dye Addition: Add SYPRO Orange dye (1:1000 dilution). Rationale: SYPRO Orange is highly quenched in an aqueous environment but fluoresces strongly when it binds to the hydrophobic core of the kinase as it unfolds, providing a high-signal-to-noise melting curve[2].

  • Compound Incubation: Add the pyrazolo[1,5-a]pyrimidine inhibitor to a final concentration of 10 μM. Include a DMSO-only control to establish the baseline Tm.

  • Thermal Ramping: Heat the samples from 25°C to 95°C at a rate of 1°C/minute using a real-time PCR machine.

  • Data Analysis: Calculate the first derivative of the fluorescence curve to identify the inflection point (Tm). Compounds yielding ΔTm > 2°C are flagged as binders for that specific kinase and advanced to secondary screening.

Protocol 2: TR-FRET Kinase Activity Profiling

Purpose: Quantify the exact IC50 values for the primary target and any off-targets identified in the DSF screen. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime fluorophores (like Europium) and a time delay before measurement. This minimizes background auto-fluorescence from the pyrazolo[1,5-a]pyrimidine compounds themselves, yielding highly accurate, artifact-free dose-response curves.

Step-by-Step Methodology:

  • Reaction Assembly: Combine the kinase, ATP, and a biotinylated peptide substrate in a 384-well plate. Critical Step: ATP must be added at the specific apparent Km for each individual kinase. This ensures that the competitive inhibition by the ATP-mimetic pyrazolo[1,5-a]pyrimidine is accurately measured and comparable across different kinases.

  • Inhibitor Titration: Add the inhibitor in a 10-point, 3-fold serial dilution (starting at 1 μM). Rationale: A 10-point curve is mathematically required to capture the upper and lower asymptotes of the sigmoidal dose-response curve for accurate IC50 calculation.

  • Incubation: Incubate for 60 minutes at room temperature to allow the phosphorylation reaction to reach steady-state kinetics.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm emissions). The reduction in FRET signal directly correlates with kinase inhibition.

Visualizations

Workflow Start Compound Library (Pyrazolo[1,5-a]pyrimidines) DSF Primary Screen: DSF (Thermal Shift Assay) Start->DSF High-throughput TR_FRET Secondary Screen: TR-FRET IC50 Profiling DSF->TR_FRET ΔTm > 2°C Cellular Cellular Validation: Target Phosphorylation TR_FRET->Cellular IC50 < 10 nM Lead Selective Lead Candidate Cellular->Lead High Cellular Potency

High-throughput to cellular validation workflow for kinase selectivity.

TRK_Pathway Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor TRK TRK Receptor (TrkA/B/C) Inhibitor->TRK ATP-competitive block PI3K PI3K / AKT Survival Pathway TRK->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway TRK->MAPK Phosphorylation Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Inhibits MAPK->Apoptosis Inhibits

Mechanism of TRK pathway inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

References

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv.
  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer tre
  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9.
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation.
  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.